Methyl salicylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWPMRLSEDHDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Record name | METHYL SALICYLATE | |
| Source | CAMEO Chemicals | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7631-93-8 (hydrochloride salt) | |
| Record name | Methyl salicylate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |
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DSSTOX Substance ID |
DTXSID5025659 | |
| Record name | Methyl salicylate | |
| Source | EPA DSSTox | |
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Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour | |
| Record name | METHYL SALICYLATE | |
| Source | CAMEO Chemicals | |
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| Record name | Methyl salicylate | |
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| Record name | Methyl 2-hydroxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Methyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |
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Boiling Point |
432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg | |
| Record name | METHYL SALICYLATE | |
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| Record name | Methyl salicylate | |
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| Record name | METHYL SALICYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
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| Record name | Methyl 2-hydroxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
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Flash Point |
205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup) | |
| Record name | METHYL SALICYLATE | |
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| Record name | METHYL SALICYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | METHYL SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17825 | |
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| Record name | Methyl salicylate | |
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| Record name | METHYL SALICYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
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| Record name | Methyl 2-hydroxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185 | |
| Record name | METHYL SALICYLATE | |
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| Record name | METHYL SALICYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2 | |
| Record name | METHYL SALICYLATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/17825 | |
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| Record name | METHYL SALICYLATE | |
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Vapor Pressure |
0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C | |
| Record name | METHYL SALICYLATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/17825 | |
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| Record name | METHYL SALICYLATE | |
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Color/Form |
COLORLESS, YELLOWISH OR REDDISH, OILY LIQ | |
CAS No. |
119-36-8 | |
| Record name | METHYL SALICYLATE | |
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| Record name | Methyl salicylate | |
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| Record name | Methyl salicylate | |
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| Record name | METHYL SALICYLATE | |
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| Record name | Methyl 2-hydroxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
16.5 °F (NTP, 1992), -8.6 °C | |
| Record name | METHYL SALICYLATE | |
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| Record name | Methyl salicylate | |
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| Record name | METHYL SALICYLATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
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| Record name | Methyl 2-hydroxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Methyl Salicylate: A Comprehensive Technical Guide for its Use as a Chemical Warfare Agent Simulant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salicylate (MS), a readily available organic ester with the characteristic scent of wintergreen, serves as a crucial simulant for chemical warfare agents (CWAs), primarily the vesicant sulfur mustard (HD).[1][2][3] Its utility stems from the similarity in key physicochemical properties to sulfur mustard, such as persistence, volatility, and water solubility, allowing for safer and more cost-effective research and development of protective measures and decontamination strategies.[2] This technical guide provides an in-depth overview of the core data, experimental protocols, and logical frameworks associated with the use of this compound as a CWA simulant.
Core Data Presentation
Physicochemical Properties: A Comparative Analysis
The selection of a suitable simulant is predicated on the close alignment of its physical and chemical characteristics with the agent it is intended to mimic. The following table summarizes the key physicochemical properties of this compound and sulfur mustard.
| Property | This compound (MS) | Sulfur Mustard (HD) |
| Molecular Formula | C₈H₈O₃ | C₄H₈Cl₂S |
| Molecular Weight ( g/mol ) | 152.15 | 159.08 |
| Appearance | Colorless, yellowish, or reddish oily liquid | Colorless to yellow-brown oily liquid |
| Odor | Characteristic odor of wintergreen | Faint, sweet, agreeable to garlic-like |
| Boiling Point (°C) | 222 | 217 |
| Melting Point (°C) | -8.6 | 13-14 |
| Vapor Pressure (mmHg at 20°C) | 0.04 | 0.025 |
| Water Solubility (g/L at 20°C) | 0.7 | 0.9 |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.55 | 2.41 |
Toxicological Data Summary
While significantly less toxic than actual CWAs, understanding the toxicological profile of this compound is critical for ensuring safety during experimental procedures.
| Parameter | This compound (MS) | Sulfur Mustard (HD) |
| LD₅₀ (Oral, Rat) | 887 mg/kg | 9 mg/kg |
| Dermal Effects | Irritant, can be absorbed through the skin | Vesicant, causes severe blistering |
| Primary Hazards | Harmful if swallowed, skin and eye irritant | Potent vesicant, alkylating agent, carcinogen |
Sources:[4]
Experimental Protocols
In Vitro Percutaneous Absorption Assessment
The following protocol outlines a common method for assessing the dermal penetration of this compound using an in vitro model, such as the isolated perfused porcine skin flap (IPPSF).[5][6]
Objective: To quantify the rate and extent of this compound absorption through the skin.
Materials:
-
Isolated perfused porcine skin flap (IPPSF)
-
Perfusion apparatus
-
Radiolabeled ([¹⁴C]) this compound
-
Ethanol (vehicle)
-
Perfusate solution
-
Scintillation counter
-
Standard laboratory glassware and equipment
Methodology:
-
Preparation of the IPPSF: Surgically prepare and mount the porcine skin flap in the perfusion chamber, ensuring vascular integrity.
-
Dosing: Topically apply a known concentration and volume of [¹⁴C]-methyl salicylate in ethanol to a defined area of the skin surface. A typical dose is 400 µg/cm².[5][6]
-
Perfusion: Perfuse the skin flap with a suitable physiological solution at a constant flow rate.
-
Sample Collection: Collect the perfusate at predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240, 360, and 480 minutes) over an 8-hour experimental period.[5]
-
Sample Analysis: Determine the amount of radioactivity in the collected perfusate samples using a scintillation counter.
-
Mass Balance: At the end of the experiment, analyze the skin (stratum corneum, epidermis, dermis), residual dose on the surface, and any other relevant compartments to determine the total distribution of the applied dose.
-
Data Analysis: Calculate the flux of this compound across the skin over time and determine key pharmacokinetic parameters such as the area under the curve (AUC), peak flux, and time to peak flux.[5]
Decontamination Efficacy Testing
This protocol describes a method for evaluating the effectiveness of different decontamination procedures in removing this compound from the skin.
Objective: To compare the efficacy of various decontamination methods in reducing dermal exposure to this compound.
Materials:
-
Human volunteers or a suitable skin model (e.g., porcine skin)
-
This compound solution
-
Decontamination solutions (e.g., soapy water, water alone)
-
Absorbent materials (for dry decontamination)
-
Swabs for sample collection
-
Analytical instrumentation for quantifying this compound (e.g., GC-MS)
Methodology:
-
Contamination: Apply a known amount of this compound to a defined area of the skin.
-
Decontamination Procedure: At a specified time point post-application (e.g., 5, 15, 45, or 120 minutes), initiate the decontamination procedure.[7]
-
Wet Decontamination: Wash the contaminated area with the test solution (e.g., soapy water) for a set duration and with a standardized technique (e.g., repeated washing 10 times).[7]
-
Dry Decontamination: Blot or wipe the contaminated area with an absorbent material.
-
-
Sample Collection: After decontamination, collect skin swabs from the contaminated and decontaminated areas.
-
Sample Analysis: Extract this compound from the swabs and analyze the extracts using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS), to quantify the amount of residual simulant.[8]
-
Efficacy Calculation: Compare the amount of this compound recovered from decontaminated skin to that from a positive control (contaminated but not decontaminated) to determine the percentage of simulant removed.
Aerosol Generation and Characterization
For inhalation studies, generating a well-characterized aerosol of this compound is crucial.
Objective: To produce a stable and reproducible aerosol of this compound with a defined particle size distribution and concentration.
Materials:
-
Aerosol generator (e.g., nebulizer, spinning disk generator)[9][10]
-
Exposure chamber
-
Particle sizing instrumentation (e.g., cascade impactor, aerodynamic particle sizer)
-
Air sampling equipment (e.g., sorbent tubes, impingers)
-
Analytical instrumentation for quantifying this compound (e.g., GC-FID, GC-MS)
Methodology:
-
Aerosol Generation:
-
Select an appropriate aerosol generator based on the desired particle size and concentration. For polydisperse aerosols mimicking real-world scenarios, a Collision nebulizer is commonly used.[9][10]
-
Prepare a solution of this compound, potentially in a suitable solvent, for use in the generator.
-
Operate the generator under controlled conditions (e.g., air pressure, liquid feed rate) to produce a stable aerosol.
-
-
Aerosol Characterization:
-
Particle Size Distribution: Use a cascade impactor or other particle sizing instrument to determine the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of the aerosol.
-
Concentration: Collect air samples from the exposure chamber using sorbent tubes or other appropriate media.
-
Analysis: Extract the collected this compound and analyze it using a calibrated analytical method to determine the aerosol concentration in the chamber.
-
-
Exposure: Once the aerosol is stable and well-characterized, introduce the test subjects or systems into the exposure chamber for the desired duration.
Mandatory Visualizations
Caption: Workflow for in vitro percutaneous absorption study.
Caption: Logical workflow for a decontamination efficacy study.
Caption: Reaction of this compound with sodium hypochlorite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Sulfur Mustard Research—Strategies for the Development of Improved Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of this compound as a simulant to predict the percutaneous absorption of sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Optimisation and validation of a GC-MS/MS method for the analysis of this compound in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The analysis of this compound and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation and Characterization of Aerosolized Agents - Overcoming Challenges to Develop Countermeasures Against Aerosolized Bioterrorism Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Core of Wintergreen: An In-depth Technical Guide to Methyl Salicylate Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of methyl salicylate, the signature compound of wintergreen plants (Gaultheria spp.). It details the upstream metabolic pathways, key enzymatic conversions, regulatory signaling cascades, and quantitative data. Furthermore, this guide includes detailed experimental protocols for the extraction, quantification, and enzymatic analysis of the key molecules involved, providing a critical resource for research and development.
The Biosynthetic Pathway: From Primary Metabolism to Oil of Wintergreen
In wintergreen plants, the characteristic aroma is primarily due to this compound (MeSA). However, the bulk of this compound is not stored in its free volatile form but as a stable, non-volatile glycoside called gaultherin . The biosynthesis is a multi-stage process, beginning with the production of the precursor, salicylic acid (SA), followed by its methylation and subsequent glycosylation. Tissue damage triggers the enzymatic hydrolysis of gaultherin, releasing the volatile this compound.
The biosynthesis of salicylic acid in plants occurs via two distinct pathways originating from the shikimate pathway product, chorismate.
Salicylic Acid (SA) Biosynthesis
Predominantly occurring in the plastids, this pathway is the major route for SA production in response to pathogenic attack in many plant species.
-
Chorismate to Isochorismate: The pathway begins with the isomerization of chorismate, catalyzed by Isochorismate Synthase (ICS) .
-
Formation of Salicylic Acid: The subsequent steps involve the transport of isochorismate to the cytosol and its conversion to SA. This process is complex and can involve enzymes such as PBS3 (AvrPphB Susceptible 3) , which conjugates isochorismate with glutamate, and EPS1 (Enhanced Pseudomonas Susceptibility 1) , which is thought to facilitate the final conversion to SA.
This cytosolic pathway utilizes phenylalanine as its starting precursor.
-
Phenylalanine to Cinnamic Acid: Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.
-
Cinnamic Acid to Benzoic Acid (BA): The conversion of cinnamic acid to benzoic acid involves the shortening of its three-carbon side chain by two carbons. This can occur through a β-oxidative pathway within the peroxisomes.
-
Benzoic Acid to Salicylic Acid: The final step is the ortho-hydroxylation of benzoic acid, catalyzed by Benzoic Acid 2-Hydroxylase (BA2H) , to yield salicylic acid.
Formation of this compound (MeSA) and Gaultherin
Once salicylic acid is synthesized, it undergoes methylation to form the volatile ester, this compound.
-
Methylation of Salicylic Acid: The enzyme S-adenosyl-L-methionine: Salicylic Acid Carboxyl Methyltransferase (SAMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of salicylic acid, forming this compound.
-
Glycosylation to Gaultherin: In wintergreen, this compound is then glycosylated to form gaultherin (this compound 2-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside). This reaction renders the molecule water-soluble and non-volatile, allowing for stable storage within the plant's vacuole.
-
Hydrolytic Release of MeSA: Upon tissue damage (e.g., herbivory), the enzyme gaultherase is released, which hydrolyzes gaultherin back into this compound and its sugar moiety (primverose), releasing the characteristic "oil of wintergreen" scent.
Visualization of Biosynthetic and Signaling Pathways
This compound Biosynthesis Pathway
Stress-Induced Signaling Pathway
Biotic stresses, such as pathogen or herbivore attacks, trigger complex signaling cascades that regulate the biosynthesis of defense compounds like this compound. The jasmonic acid (JA) and salicylic acid (SA) pathways are central to this response and often exhibit antagonistic crosstalk.
Quantitative Data on Salicylates in Gaultheria procumbens
The concentration of this compound and its precursors varies significantly between different organs of the wintergreen plant and the extraction method used. The majority of the plant's salicylate content is sequestered as gaultherin.
Table 1: Salicylate Content in Various Organs of Gaultheria procumbens
| Plant Organ | Total Salicylic Acid (μg/g fresh weight)[1] | Free Salicylic Acid (μg/g fresh weight)[1] | Notes |
|---|---|---|---|
| Flowers | 6.4 | - | Highest concentration in reproductive tissues. |
| Leaves | 3.8 | 1.9 (wild) / 1.7 (cultivated) | Primary site of photosynthesis and biosynthesis. |
| Stems | 2.2 | - | Structural and transport tissue. |
| Fruits (Berries) | 1.5 | - | Lower concentration compared to other organs. |
| Whole Plant (Wild) | 5.8 | - | Average across all tissues. |
| Whole Plant (Cultivated) | 10.7 | - | Cultivation may enhance production. |
Table 2: Gaultherin and Total Salicylate Content in Dry Extracts of Gaultheria procumbens
| Plant Organ | Extraction Solvent | Total Salicylates (mg/g dry extract)[1] | Gaultherin Content (mg/g dry extract)[1] | Gaultherin as % of Total Salicylates |
|---|---|---|---|---|
| Stems | Acetone | up to 199.9 | up to 185.9 | ~93% |
| Leaves | Methanol:Water (75:25) | up to 187.5 | up to 187.5 | 89-100% |
| Fruits | Acetone | up to 121.7 | - | - |
Table 3: Representative Enzyme Kinetic Data for Salicylate-Related Methyltransferases
| Enzyme | Plant Source | Substrate | Km (μM) | Notes |
|---|---|---|---|---|
| SAMT | Clarkia breweri | Salicylic Acid | 24[2] | Catalyzes the formation of this compound. |
| SAMT | Clarkia breweri | S-adenosyl-L-methionine | 9[2] | Co-substrate for the methylation reaction. |
| SlMES1 (Esterase) | Solanum lycopersicum (Tomato) | this compound | 37.0 ± 6.2[3] | Catalyzes the reverse reaction: demethylation of MeSA to SA. |
Note: Kinetic data for enzymes specific to Gaultheria procumbens are not widely available in the literature; values from other species are provided for context.
Experimental Protocols
Accurate analysis of this compound and gaultherin requires specific protocols that account for the volatility of the former and the enzymatic instability of the latter.
Protocol for Extraction and Quantification of Gaultherin
This protocol is designed to extract the non-volatile glycoside gaultherin while preventing its enzymatic hydrolysis.
Objective: To extract and quantify gaultherin from fresh wintergreen plant material.
Methodology:
-
Sample Preparation: Harvest fresh plant material (e.g., leaves, stems) and immediately freeze in liquid nitrogen to halt all enzymatic activity. Store at -80°C until extraction.
-
Enzyme Inactivation and Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Immediately transfer the frozen powder (a known weight, e.g., 1 g) to a tube containing a solvent designed to inactivate enzymes, such as 10 mL of 80% ethanol or by boiling the material in water with calcium carbonate.[4][5][6]
-
Vortex thoroughly and sonicate for 20-30 minutes to ensure complete extraction.
-
-
Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet cell debris. Collect the supernatant.
-
Quantification (HPLC):
-
Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used.
-
Detection: Monitor at a wavelength appropriate for salicylates, such as 304 nm.
-
Quantification: Calculate the concentration of gaultherin by comparing the peak area to a standard curve prepared with a purified gaultherin standard.
-
Protocol for Extraction and Quantification of this compound (Essential Oil)
This protocol focuses on the analysis of the volatile this compound, typically obtained via distillation.
Objective: To extract and quantify free this compound from wintergreen essential oil.
Methodology:
-
Extraction (Steam Distillation):
-
Place fresh or dried wintergreen leaves into a distillation flask with water.
-
Perform steam distillation for a set period (e.g., 2-3 hours). The steam will rupture the plant cells, facilitating the hydrolysis of gaultherin and vaporizing the released this compound.[7]
-
Collect the distillate, which will consist of an aqueous layer and an upper oily layer (the essential oil).
-
Separate the essential oil layer using a separatory funnel.
-
-
Quantification (GC-MS):
-
Dilute a small, accurately weighed amount of the essential oil in a suitable solvent (e.g., methanol, hexane).
-
Analyze the diluted sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
GC Column: A non-polar capillary column, such as a DB-5ms (e.g., 30m x 0.25mm x 0.25µm).[8]
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for several minutes, then ramp up to a final temperature (e.g., 250°C).[10]
-
MS Detector: Operate in Electron Ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity. The mass transition for this compound is often m/z 152 -> 120.[8][11]
-
Quantification: Calculate the concentration based on a standard curve prepared with pure this compound. An internal standard (e.g., this compound-d4) can be used for improved accuracy.[11]
-
Experimental Workflow Diagrams
References
- 1. Phytochemistry and Biological Profile of Gaultheria procumbens L. and Wintergreen Essential Oil: From Traditional Application to Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Gaultherin, a Natural Alternative to Aspirin: A Comprehensive Review of Molecular Mechanisms, Pharmacokinetics, Biocompatibility, Isolation Techniques, and Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20020031562A1 - Recovery of gaultherin from plants - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov.tw [fda.gov.tw]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Optimisation and validation of a GC-MS/MS method for the analysis of this compound in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methyl Salicylate in Plant Systemic Acquired Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systemic Acquired Resistance (SAR) is a crucial inducible defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. A key signaling molecule in the establishment of SAR is methyl salicylate (MeSA), a volatile derivative of salicylic acid (SA). This technical guide provides an in-depth examination of the pivotal role of MeSA in the SAR signaling cascade. It details the enzymatic synthesis and conversion of MeSA, its transport through the plant vasculature, and the molecular players that govern its activity. This guide also compiles quantitative data on key enzymatic activities and metabolite levels, presents detailed experimental protocols for studying SAR, and includes visualizations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding of this vital plant defense pathway.
Introduction
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to combat pathogen attacks. One of the most effective of these is Systemic Acquired Resistance (SAR), a state of heightened immunity in tissues distal to the site of primary infection. The establishment of SAR is characterized by the accumulation of the signaling molecule salicylic acid (SA) and the expression of pathogenesis-related (PR) genes. While SA is a central player in SAR, it is not the primary long-distance signal. Instead, its volatile methyl ester, this compound (MeSA), has been identified as a critical mobile signal in several plant species, including tobacco, Arabidopsis, and potato.[1]
This guide delves into the technical details of MeSA's function in SAR, providing a resource for researchers and professionals in plant science and drug development who are interested in harnessing this natural defense mechanism.
The this compound Signaling Pathway in SAR
The journey of MeSA as a SAR signal begins in the infected leaf and culminates in the activation of defense responses in distant, uninfected tissues. The core of this pathway involves the conversion of SA to MeSA for transport and its subsequent conversion back to SA to elicit the defense response.
Synthesis of this compound in Infected Tissues
Upon pathogen recognition in a localized area, plants initiate a defense response that includes a significant increase in the synthesis of salicylic acid. This SA is then converted to the more mobile MeSA by the enzyme Salicylic Acid Methyltransferase (SAMT) . This enzymatic reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. The conversion to MeSA is a critical step, as it facilitates the movement of the signal out of the infected leaf.[2] Silencing of SAMT in the primary infected leaves has been shown to block the induction of SAR.[3][4]
Long-Distance Transport of this compound
MeSA, being a small, lipophilic molecule, is well-suited for long-distance transport through the plant's vascular system. It moves from the infected leaves to systemic tissues primarily via the phloem .[2][5] The accumulation of MeSA in the phloem exudates of infected plants provides strong evidence for its role as a mobile signal.[3][4]
Conversion of this compound to Salicylic Acid in Distal Tissues
Upon reaching the distal, uninfected tissues, MeSA is converted back into its biologically active form, salicylic acid. This hydrolysis is catalyzed by the enzyme Salicylic Acid-Binding Protein 2 (SABP2) , which possesses this compound esterase activity.[6][7] The release of SA in the systemic tissues initiates a signaling cascade that leads to the expression of PR genes and the establishment of a broad-spectrum, long-lasting resistant state.[6][8][9] The esterase activity of SABP2 is essential for SAR, and plants with silenced SABP2 fail to mount a systemic defense response.[8]
Regulation of the MeSA-Mediated SAR Pathway
The MeSA signaling pathway is tightly regulated to ensure an appropriate and timely defense response.
-
Feedback Inhibition of SABP2: Salicylic acid, the product of the SABP2-catalyzed reaction, acts as a potent feedback inhibitor of SABP2's esterase activity.[6][7] This inhibition in the initially infected tissue is crucial as it allows for the accumulation of MeSA to levels sufficient for transport to distal tissues.[10]
-
Glucosylation of MeSA: The homeostasis of MeSA is also regulated by glucosylation. The enzyme UGT71C3 can glucosylate MeSA, rendering it inactive. This process appears to be a negative regulatory mechanism, as mutants lacking UGT71C3 show enhanced systemic resistance and accumulate higher levels of MeSA and SA in systemic tissues.[2]
-
Influence of Light: The requirement of MeSA for SAR is dependent on the light conditions following the primary infection. In the absence of light, MeSA and its metabolizing enzymes are essential for SAR development. However, with sufficient light exposure, SAR can develop even in the absence of MeSA, suggesting the existence of other mobile signals.[1]
Quantitative Data
A quantitative understanding of the components of the MeSA signaling pathway is essential for accurate modeling and potential manipulation of SAR. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of SABP2 from Nicotiana tabacum
| Parameter | Substrate | Value | Reference |
| Km | This compound | 8.6 µM | [11] |
| kcat | This compound | 0.45 s-1 | [11][12] |
| Kd | Salicylic Acid (Inhibitor) | 90 nM | [7][11] |
Table 2: Levels of this compound and Salicylic Acid in Plants
| Plant Species & Condition | Tissue | Compound | Concentration | Reference |
| Arabidopsis thaliana (Col-0) after Psm inoculation | Petiole Exudates | MeSA | 1.2 ng g-1 h-1 | [13] |
| Arabidopsis thaliana (Col-0) mock-treated | Petiole Exudates | MeSA | ~0.4 ng g-1 h-1 | [13] |
| Arabidopsis thaliana (ugt71c3 mutant) after Pst DC3000/avrRpt2 infection | Systemic Leaves | MeSA | Significantly higher than wild-type | [2][14] |
| Arabidopsis thaliana (UGT71C3 overexpression) after Pst DC3000/avrRpt2 infection | Systemic Leaves | MeSA | Lower than wild-type | [2][14] |
| Lycopersicon esculentum after TMV infection | Leaves | MeSA | > 2.0 µg g-1 fresh weight | [15] |
Experimental Protocols
The study of MeSA's role in SAR involves a series of well-defined experimental procedures. This section provides detailed methodologies for key experiments.
Induction of Systemic Acquired Resistance
4.1.1. Using Pseudomonas syringae in Arabidopsis thaliana
This protocol is adapted from established methods for inducing SAR in the model plant Arabidopsis thaliana.
-
Bacterial Culture Preparation:
-
Streak Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) carrying an avirulence gene (e.g., avrRpt2) from a glycerol stock onto King's B agar medium with appropriate antibiotics.
-
Incubate at 28°C for 2 days.
-
Inoculate a single colony into liquid King's B medium and grow overnight at 28°C with shaking.
-
Harvest bacteria by centrifugation, wash with 10 mM MgCl2, and resuspend in 10 mM MgCl2 to the desired optical density (OD600). For SAR induction, an OD600 of 0.001 (approximately 5 x 105 cfu/mL) is typically used for the primary inoculation.
-
-
Plant Inoculation (Primary):
-
Use 4-5 week-old Arabidopsis plants.
-
Select three lower, fully expanded leaves for primary inoculation.
-
Infiltrate the bacterial suspension into the abaxial side of the leaves using a needleless syringe.
-
For mock treatment, infiltrate with 10 mM MgCl2.
-
-
Secondary Challenge:
-
After 2-3 days, select upper, systemic leaves for the secondary challenge. It is recommended to choose leaves in the same orthostichy (vertically aligned) as the primary infected leaves for more consistent results.[8]
-
Infiltrate these leaves with a virulent strain of Pst DC3000 at a higher concentration (e.g., OD600 = 0.001).
-
-
Assessment of SAR:
-
After 3-4 days post-secondary challenge, quantify bacterial growth in the systemic leaves.
-
Excise leaf discs of a known area, homogenize in 10 mM MgCl2, and plate serial dilutions on King's B agar with appropriate antibiotics.
-
Count colony-forming units (CFU) after incubation at 28°C for 2 days.
-
A significant reduction in bacterial growth in the systemic leaves of plants that received the primary inoculation compared to mock-treated plants indicates the successful induction of SAR.
-
4.1.2. Using Tobacco Mosaic Virus (TMV) in Nicotiana tabacum
This protocol is a standard method for inducing SAR in tobacco plants.
-
Virus Inoculum Preparation:
-
Prepare a TMV inoculum at a concentration of 1 µg/mL in 50 mM phosphate buffer (pH 7.0).
-
-
Plant Inoculation (Primary):
-
Use tobacco plants (e.g., Nicotiana tabacum cv. Xanthi-nc) that carry the N resistance gene, which results in a hypersensitive response to TMV.
-
Mechanically inoculate two lower leaves by gently rubbing the inoculum onto the leaf surface with carborundum as an abrasive.
-
Mock-inoculate control plants with buffer and carborundum only.
-
-
Secondary Challenge:
-
After 7 days, challenge upper, systemic leaves with TMV at the same concentration.
-
-
Assessment of SAR:
-
Monitor the development of lesions on the systemically challenged leaves.
-
Measure the diameter of the necrotic lesions 3-5 days after the secondary challenge.
-
A significant reduction in lesion size on the systemically challenged leaves of TMV-pre-inoculated plants compared to mock-inoculated plants indicates the induction of SAR.
-
Quantification of this compound
4.2.1. Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This is a sensitive method for detecting volatile MeSA.
-
Sample Preparation:
-
Excise plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Place a known amount of the powdered tissue into a headspace vial.
-
-
HS-SPME:
-
Place the vial in a heating block at a specific temperature (e.g., 60-80°C) for a defined period to allow volatiles to accumulate in the headspace.
-
Expose a SPME fiber (e.g., polydimethylsiloxane) to the headspace for a set time to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Insert the SPME fiber into the heated injection port of a GC-MS system for thermal desorption of the analytes onto the GC column.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient program to achieve good separation.
-
Identify MeSA based on its retention time and mass spectrum by comparison with an authentic standard.
-
Quantify MeSA using a standard curve or by the standard addition method.[15]
-
4.2.2. Quantification of SA and MeSA in Phloem Exudates
This method allows for the direct measurement of the mobile signal in the plant's transport system.
-
Phloem Exudate Collection:
-
Excise leaves at the petiole from plants that have received a primary inoculation or mock treatment.
-
Immediately place the cut end of the petiole into a solution of EDTA (e.g., 5 mM in a buffer) to prevent sieve tube occlusion.
-
Collect the exudate over a period of several hours.
-
-
Sample Preparation and Analysis:
-
The collected exudate can be analyzed for SA and MeSA using HPLC or GC-MS.
-
For GC-MS analysis, derivatization (e.g., silylation) is often required to improve the volatility of SA.
-
Quantification is performed using internal standards and calibration curves.
-
Visualizations
Experimental Workflow for SAR Analysis
The following diagram outlines the typical workflow for an experiment designed to investigate the induction of SAR.
Conclusion
This compound plays a central and well-defined role as a long-distance mobile signal in the induction of systemic acquired resistance in a variety of plant species. The pathway, involving its synthesis in infected tissues, transport via the phloem, and conversion back to salicylic acid in distal tissues, is a paradigm of systemic signaling in plants. The regulation of this pathway through feedback inhibition and metabolic inactivation highlights the sophisticated control mechanisms that govern plant immunity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals seeking to further investigate and potentially manipulate this important defense pathway for crop improvement and the development of novel plant protection strategies. A thorough understanding of the MeSA-mediated SAR signaling cascade is not only fundamental to plant biology but also holds significant promise for future applications in agriculture and biotechnology.
References
- 1. Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biofilm Formation Assay in Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of this compound, a plant-signaling compound, in tomato leaves by direct sample introduction and thermal desorption followed by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Highly Sensitive Salicylic Acid Quantification in Milligram Amounts of Plant Tissue | Springer Nature Experiments [experiments.springernature.com]
- 11. Structural and biochemical studies identify tobacco SABP2 as a this compound esterase and implicate it in plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. This compound Production and Jasmonate Signaling Are Not Essential for Systemic Acquired Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of this compound and other volatile compounds in leaves of Lycopersicon esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Extraction of Methyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural origins of methyl salicylate, its biosynthesis in plants, and the primary methodologies for its extraction and purification. The information is intended to serve as a valuable resource for professionals in research, development, and pharmacology.
Introduction to this compound
This compound (C₈H₈O₃), also known as oil of wintergreen, is an organic ester naturally produced by a variety of plant species.[1][2][3] It is a colorless to pale yellow liquid characterized by a sweet, minty aroma.[3][4][5] First isolated in 1843 by the French chemist Auguste André Thomas Cahours from the plant Gaultheria procumbens, this compound is widely utilized in the food, fragrance, and pharmaceutical industries.[1][2][3][6] In pharmaceutical applications, it is a common active ingredient in topical analgesics for the relief of musculoskeletal pain.[3][7]
Natural Sources and Yield
This compound is found in numerous plants, though it is most concentrated in a select few species, making them the primary sources for natural extraction.[3][6][8] The principal commercial sources are wintergreen (Gaultheria procumbens) and sweet birch (Betula lenta).[8][9][10] The essential oils derived from these plants can contain over 99% this compound.[11] Other plants produce this compound in smaller, often variable quantities, where it may play a role in plant defense signaling.[1][6][12][13]
| Plant Species | Family | Plant Part Used | Typical Yield of this compound |
| Gaultheria procumbens (Wintergreen) | Ericaceae | Leaves | >98% of essential oil[10] |
| Betula lenta (Sweet Birch) | Betulaceae | Bark | 93.24–99.84% of essential oil[11] |
| Securidaca longepedunculata | Polygalaceae | Root Bark | >90% of volatile material in methanol extract[14] |
| Polygala paniculata | Polygalaceae | Whole Plant | Significant, produced in tissue culture[10] |
| Various Spiraea species (Meadowsweet) | Rosaceae | Flowers | Present[3][6][7] |
| Various Acacia species | Fabaceae | Flowers | Present[7] |
| Cananga odorata (Ylang-Ylang) | Annonaceae | Flowers | Present[3][7] |
| Clove (Syzygium aromaticum) | Myrtaceae | Buds | Present[3][4] |
| Tomato (Solanum lycopersicum) | Solanaceae | Leaves (in response to stress) | >2.0 µg/g fresh weight (induced)[15] |
Biosynthesis of this compound in Plants
In plants, this compound is synthesized from salicylic acid, a key signaling molecule in plant defense, particularly in systemic acquired resistance (SAR).[12][13][16] The final step in its biosynthesis is the methylation of the carboxyl group of salicylic acid. This reaction is catalyzed by the enzyme salicylic acid methyltransferase (SAMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[12][16] The reverse reaction, the conversion of this compound back to salicylic acid, is catalyzed by this compound esterases, such as salicylic acid-binding protein 2 (SABP2).[12][16]
Biosynthesis and hydrolysis of this compound in plants.
Extraction Methodologies
The extraction of this compound from natural sources is primarily achieved through steam distillation, a method well-suited for volatile, water-immiscible compounds. Solvent extraction is also a viable, though less common, alternative.
Steam Distillation
Steam distillation is the commercial standard for extracting oil of wintergreen from Gaultheria procumbens leaves and the bark of Betula lenta.[10][17][18][19][20] The plant material is first macerated and soaked in warm water to allow for enzymatic hydrolysis of the precursor glycoside, gaultherin, which releases this compound.[7][20] Direct steam is then passed through the macerated material, causing the volatile this compound to vaporize. The mixture of steam and this compound vapor is then condensed and collected. Due to its low solubility in water, the this compound forms a separate layer and can be easily isolated.
-
Preparation of Plant Material: Collect fresh leaves of Gaultheria procumbens. Chop the leaves into small pieces to increase surface area.
-
Maceration: Place the chopped leaves in a distillation flask and add warm water to fully submerge the material. Allow the mixture to macerate for 12-24 hours. This step is crucial for the enzymatic release of this compound from its glycosidic precursor.[20]
-
Apparatus Setup: Assemble a steam distillation apparatus. The distillation flask containing the macerated leaves is connected to a steam generator on one side and a condenser on the other. A collection flask is placed at the outlet of the condenser.
-
Distillation: Introduce steam from the generator into the distillation flask. The steam will pass through the plant material, volatilizing the this compound. The mixture of steam and this compound vapor will travel to the condenser.
-
Condensation and Collection: Cold water circulating through the condenser will cool the vapors, causing them to condense back into a liquid. Collect the distillate, which will be a biphasic mixture of water and this compound, in the collection flask. The distillation should continue until the distillate runs clear and no more oily droplets are observed.[21]
-
Separation: Transfer the collected distillate to a separatory funnel. The this compound, being denser than water and immiscible, will form the lower organic layer. Allow the layers to fully separate.
-
Isolation: Carefully drain the lower layer of this compound from the separatory funnel.
-
Drying: To remove residual water, dry the collected this compound over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.[21]
-
Purification (Optional): For higher purity, the crude this compound can be further purified by vacuum distillation.[5]
Workflow for the extraction of this compound via steam distillation.
Solvent Extraction
Solvent extraction is another method that can be employed to isolate this compound from plant materials.[6] This technique involves using an organic solvent in which this compound is highly soluble. The choice of solvent is critical to ensure efficient extraction and ease of removal post-extraction.
-
Preparation of Plant Material: As with steam distillation, the plant material (e.g., root bark of Securidaca longepedunculata) should be dried and ground into a fine powder to maximize the surface area for solvent contact.
-
Extraction: Place the powdered plant material in a flask and add a suitable organic solvent, such as methanol or dichloromethane.[14][22] The mixture is then typically agitated or refluxed for a set period to allow the this compound to dissolve into the solvent.
-
Filtration: After extraction, the mixture is filtered to separate the solid plant debris from the solvent extract (miscella).
-
Solvent Removal: The solvent is removed from the filtrate, usually under reduced pressure using a rotary evaporator. This leaves behind a crude extract containing this compound and other co-extracted compounds.[22]
-
Purification: The crude extract is then purified. A common method is liquid-liquid extraction. For instance, the crude extract can be dissolved in a suitable solvent and washed with an aqueous sodium bicarbonate solution to remove any acidic impurities.[22] The organic layer containing the this compound is then separated, dried, and the solvent is evaporated to yield the purified product.
General workflow for the solvent extraction of this compound.
Analysis and Quantification
The identification and quantification of this compound in plant extracts are most commonly performed using gas chromatography-mass spectrometry (GC-MS).[11][14][19][23][24] This technique allows for the separation of this compound from other volatile components in the extract and provides a definitive identification based on its mass spectrum and retention time.[14] For quantitative analysis, an internal standard is typically used, and methods such as headspace solid-phase microextraction (HS-SPME) can be employed for sample preparation, offering high sensitivity and requiring minimal solvent.[15][23]
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- 3. This compound - Ataman Kimya [atamanchemicals.com]
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- 5. Preparation and application of methyl salicylate_Chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
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- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. Natural abundance 2H-ERETIC-NMR authentication of the origin of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. primaryinfo.com [primaryinfo.com]
- 11. Authentication and Market Survey of Sweet Birch (Betula lenta L.) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of this compound as the principal volatile component in the methanol extract of root bark of Securidaca longepedunculata Fers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sol Genomics Network [solgenomics.net]
- 16. Identification and analysis of key genes involved in this compound biosynthesis in different birch species | PLOS One [journals.plos.org]
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- 18. Determining the authenticity of this compound in Gaultheria procumbens L. and Betula lenta L. essential oils using isotope ratio mass spectrometry | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
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- 24. Rapid determination of this compound, a plant-signaling compound, in tomato leaves by direct sample introduction and thermal desorption followed by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Methyl Salicylate for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of methyl salicylate, intended for use by researchers, scientists, and professionals in drug development. The information is presented to facilitate a thorough understanding of its potential hazards and to ensure its safe handling and use in a laboratory setting. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key toxicological experiments are provided.
Acute Toxicity
This compound exhibits moderate acute toxicity via the oral route and low acute toxicity via dermal and inhalation routes. Ingestion of relatively small amounts can lead to severe poisoning and death.
Quantitative Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 887 mg/kg bw | (ECHA, 2021) |
| LD50 | Rabbit | Dermal | > 5,000 mg/kg bw | (ECHA, 2021) |
| LC50 | Rat | Inhalation | > 2.1 mg/L (4h) | (ECHA, 2021) |
Table 1: Acute Toxicity of this compound
Experimental Protocols for Acute Toxicity Testing
The acute oral toxicity of this compound is typically determined using a protocol based on the now-deleted OECD Test Guideline 401.[1]
-
Test Animals: Healthy, young adult rats of a standard laboratory strain are used.[1] Animals are fasted prior to dosing.[1]
-
Dosage: The test substance is administered in a single dose by gavage.[1] At least three different dose levels are used with a sufficient number of animals in each group to elicit a range of toxic effects and mortality rates.[1]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.[1]
-
Pathology: A gross necropsy is performed on all animals.[1]
-
Data Analysis: The LD50 is calculated using a recognized statistical method.[1]
The acute dermal toxicity is assessed following a method like OECD Test Guideline 402.[2][3][4]
-
Test Animals: Healthy, young adult rats or rabbits with clipped, intact skin are used.[3]
-
Dosage: The test substance is applied uniformly over a shaved area of at least 10% of the body surface and covered with a porous gauze dressing for 24 hours.[2][3] A limit test at 2000 mg/kg body weight is often performed initially.[2]
-
Observations: Animals are observed for mortality and systemic and local signs of toxicity for 14 days.[2][3] Body weights are recorded weekly.[2]
-
Pathology: A gross necropsy is performed on all animals.[4]
Irritation and Sensitization
This compound is considered to be a skin and eye irritant and a weak skin sensitizer.
Quantitative Irritation and Sensitization Data
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Irritant | (ECHA, 2021) |
| Eye Irritation | Rabbit | Serious eye damage | (ECHA, 2021) |
| Skin Sensitization | Mouse | Sensitizing | (ECHA, 2021) |
Table 2: Irritation and Sensitization Potential of this compound
Experimental Protocols for Irritation and Sensitization Testing
The skin irritation potential is evaluated using a method like OECD Test Guideline 404.[5][6][7]
-
Test Animals: Healthy, young adult albino rabbits are used.[5]
-
Procedure: A single dose of 0.5 g of the test substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch for 4 hours.[5][6]
-
Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[6] The reversibility of any observed effects is assessed for up to 14 days.[6][7]
The potential for eye irritation is assessed using a protocol based on OECD Test Guideline 405.[8][9][10][11][12]
-
Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.[9]
-
Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal.[10] The other eye serves as a control.[8]
-
Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.[8] The reversibility of any lesions is observed for up to 21 days.[9]
The skin sensitization potential is commonly evaluated using the LLNA.[13][14][15][16]
-
Test Animals: Female CBA/Ca or CBA/J strain mice are typically used.[13]
-
Procedure: The test substance, in a suitable vehicle, is applied to the dorsum of each ear for three consecutive days.[15] On day 5, a solution of ³H-methyl thymidine is injected intravenously.[14]
-
Endpoint: Three hours after the injection of ³H-methyl thymidine, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.[14] The incorporation of ³H-methyl thymidine is measured by β-scintillation counting.[14] A stimulation index (SI) of 3 or greater is considered a positive result.[14]
Genotoxicity and Carcinogenicity
This compound is not considered to be genotoxic or carcinogenic.
Genotoxicity Data
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | With and without S9 | Negative | (ECHA, 2021) |
| In vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | N/A | Negative | (ECHA, 2021) |
Table 3: Genotoxicity of this compound
Carcinogenicity
No evidence of carcinogenicity has been found in studies with this compound.[17] It is not classified as a carcinogen by IARC, NTP, or OSHA.
Experimental Protocols for Genotoxicity Testing
The mutagenic potential of this compound is assessed using the Ames test.[18][19][20][21]
-
Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.[18][21]
-
Procedure: The test is performed with and without a metabolic activation system (S9 mix).[18] The test substance is incubated with the bacterial strains in the presence of a small amount of histidine (or tryptophan).[21] The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted after 48-72 hours of incubation.[20]
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[18]
This test assesses the potential of this compound to induce chromosomal damage in vivo.[22][23][24][25][26]
-
Test Animals: Mice or rats are typically used.[24]
-
Procedure: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels.[23] Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[23]
-
Endpoint: Erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[24] At least 4000 polychromatic erythrocytes per animal are scored.[22]
-
Data Analysis: A significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a positive result.[22]
Reproductive and Developmental Toxicity
This compound is classified as a substance suspected of damaging the unborn child (Reproductive Toxicity Category 2).
Reproductive and Developmental Toxicity Data
| Endpoint | Species | NOAEL/LOAEL | Effect | Reference |
| Developmental Toxicity | Rat | NOAEL = 100 mg/kg bw/day | Teratogenic effects at high doses | (ECHA, 2021) |
| Reproductive Toxicity | Mouse | BMDL = 220 mg/kg/day | Reduced number of litters per mating pair | [27] |
Table 4: Reproductive and Developmental Toxicity of this compound
Mechanism of Action and Metabolism
This compound's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of transient receptor potential (TRP) channels.
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Protocols for Mechanism of Action Studies
The inhibitory effect of this compound on COX enzymes can be assessed using various in vitro assays.[28][29][30][31]
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.
-
Substrate: Arachidonic acid is the natural substrate for COX enzymes.
-
Procedure: The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2) or other downstream prostaglandins (e.g., PGE2). The test compound (this compound or its metabolite, salicylic acid) is pre-incubated with the enzyme before the addition of the substrate.[28]
-
Detection: The amount of prostaglandin produced can be quantified using methods such as enzyme immunoassay (EIA), radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.[28]
The activation of TRP channels by this compound can be studied using cell-based assays.[32][33][34][35][36]
-
Cell Lines: Human embryonic kidney (HEK293) cells or other suitable cell lines are transfected to express the TRP channel of interest (e.g., TRPV1 or TRPA1).[32]
-
Procedure: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[32] The baseline fluorescence is measured before the addition of this compound.[32]
-
Detection: Upon activation of the TRP channels, there is an influx of calcium into the cells, leading to an increase in fluorescence.[32] This change in fluorescence is monitored using a fluorescence plate reader or a microscope.[32] The concentration-response curve can be generated to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).[32]
Toxicological Risk Assessment Workflow
A general workflow for the toxicological risk assessment of a chemical substance in a laboratory setting involves several key steps.[37][38][39][40][41]
Caption: A general workflow for toxicological risk assessment.
Conclusion
This compound is a valuable chemical for laboratory use but requires careful handling due to its toxicological properties. It is moderately toxic upon ingestion, is a skin and eye irritant, a weak skin sensitizer, and is classified as a suspected reproductive toxicant. A thorough understanding of its toxicological profile, as outlined in this guide, is essential for implementing appropriate safety measures and ensuring the well-being of laboratory personnel. Researchers and drug development professionals should always consult the most recent Safety Data Sheet (SDS) and follow established laboratory safety protocols when working with this compound.
References
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- 3. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 4. nucro-technics.com [nucro-technics.com]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 8. oecd.org [oecd.org]
- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. One moment, please... [toxicoop.com]
- 16. oecd.org [oecd.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 19. gentronix.co.uk [gentronix.co.uk]
- 20. oecd.org [oecd.org]
- 21. biosafe.fi [biosafe.fi]
- 22. nucro-technics.com [nucro-technics.com]
- 23. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 24. inotiv.com [inotiv.com]
- 25. chemview.epa.gov [chemview.epa.gov]
- 26. search.syr.edu [search.syr.edu]
- 27. researchgate.net [researchgate.net]
- 28. ijsdr.org [ijsdr.org]
- 29. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 30. academicjournals.org [academicjournals.org]
- 31. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. pnas.org [pnas.org]
- 34. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
- 36. Time-Resolved Activation of Thermal TRP Channels by Fast Temperature Jumps - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 38. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 39. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 40. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 41. m.youtube.com [m.youtube.com]
The Counterirritant Mechanism of Methyl Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salicylate, a prominent active ingredient in many topical analgesics, has long been utilized for its counterirritant and analgesic properties. Its ability to alleviate musculoskeletal pain is attributed to a multifaceted mechanism of action involving sensory nerve modulation, anti-inflammatory effects, and vascular changes. This technical guide provides an in-depth exploration of the core mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
The therapeutic effects of this compound are primarily driven by two interconnected mechanisms: the modulation of transient receptor potential (TRP) channels and the inhibition of cyclooxygenase (COX) enzymes. Upon topical application, this compound penetrates the skin and is hydrolyzed to salicylic acid, its active metabolite, by esterases in the skin.[1] Both this compound and salicylic acid contribute to the overall pharmacological effect.
Modulation of Transient Receptor Potential (TRP) Channels
This compound acts as an agonist for Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are predominantly expressed in nociceptive sensory neurons.[2][3]
-
TRPV1 Activation: Activation of TRPV1, the receptor also activated by capsaicin and heat, by this compound leads to a sensation of warmth.[2] This initial stimulation is followed by a desensitization of the channel, leading to a reduction in pain signaling. The influx of calcium ions upon channel opening triggers a cascade of intracellular signaling events.[4]
-
TRPA1 Activation: TRPA1 is a sensor for a variety of irritant compounds. Activation of TRPA1 by this compound contributes to the initial pungent and irritant sensation, a key aspect of counterirritation.[3] This activation also leads to the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to neurogenic inflammation and vasodilation.[5][6]
Inhibition of Cyclooxygenase (COX) Enzymes
The metabolite of this compound, salicylic acid, is a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation and pain.[8] While salicylic acid is a relatively weak inhibitor of COX enzymes compared to other NSAIDs, its local concentration in the skin and underlying tissues after topical application can be sufficient to exert a significant anti-inflammatory effect.
Quantitative Data
The following tables summarize the available quantitative data on the interaction of this compound and its related compounds with their molecular targets.
| Compound | Target | Activity | Value | Reference |
| This compound Lactoside | COX-1 | IC50 | 22.7 µM | --INVALID-LINK--[9] |
| This compound Lactoside | COX-2 | IC50 | 5.58 µM | --INVALID-LINK--[9] |
| Sodium Salicylate | COX-2 | IC50 | ≈5 µg/mL (≈36 µM) | --INVALID-LINK--[10] |
| This compound | TRPV1 | Agonist | 30 µM | --INVALID-LINK--[11] |
| This compound | TRPA1 | Agonist | - | --INVALID-LINK--[3] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.
Experimental Protocols
In Vitro COX Inhibition Assay (Fluorometric Method)
This protocol is adapted from commercially available COX inhibitor screening assay kits.
Objective: To determine the IC50 value of a test compound (e.g., this compound, salicylic acid) for COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
96-well microplate and fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the respective wells and incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin monitoring the fluorescence increase (e.g., Ex/Em = 535/587 nm) over time in a kinetic mode. The rate of fluorescence increase is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
TRP Channel Activation Assay (Calcium Imaging)
This protocol describes a common method to assess the activation of TRP channels in cultured cells.
Objective: To determine if a test compound (e.g., this compound) activates TRPV1 or TRPA1 and to estimate its potency (EC50).
Materials:
-
HEK293 cells stably expressing human TRPV1 or TRPA1
-
Cell culture medium and reagents
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Test compound and reference agonists (e.g., capsaicin for TRPV1, allyl isothiocyanate for TRPA1)
-
Fluorescence microscope with a digital camera and image analysis software
Procedure:
-
Plate the HEK293 cells expressing the target TRP channel onto glass coverslips and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them in a dye-containing buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and mount the coverslip onto the microscope stage.
-
Perfuse the cells with HBSS and establish a baseline fluorescence reading.
-
Apply the test compound at various concentrations and record the changes in intracellular calcium concentration as changes in fluorescence intensity.
-
After washout, apply a saturating concentration of a reference agonist to confirm cell viability and channel expression.
-
Analyze the fluorescence data to determine the peak response for each concentration of the test compound.
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema
This is a classic animal model to evaluate the anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory effect of topically applied this compound.
Materials:
-
Rats or mice
-
Carrageenan solution (e.g., 1% in saline)
-
This compound formulation (e.g., cream or gel) and placebo control
-
Pletysmometer or calipers to measure paw volume/thickness
Procedure:
-
Acclimatize the animals and measure the baseline paw volume of the right hind paw.
-
Topically apply the this compound formulation or placebo to the plantar surface of the right hind paw.
-
After a predetermined time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar tissue of the same paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for the this compound-treated group compared to the placebo group at each time point.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for studying the effects of this compound.
Conclusion
The counterirritant and analgesic effects of this compound are mediated by a complex interplay of molecular and physiological events. Its dual action as a TRP channel agonist and a precursor to a COX inhibitor provides a rationale for its efficacy in topical pain relief. Further research to elucidate the precise quantitative contributions of each of these mechanisms and to explore the downstream signaling pathways in greater detail will be valuable for the development of next-generation topical analgesics with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Transient Receptor Potential Channels as Targets for Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. graphviz.org [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. This compound: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
- 9. This compound lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 11. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Methyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl salicylate, the prominent ester of salicylic acid, boasts a rich history from its initial isolation from botanical sources to its widespread synthesis for pharmaceutical and industrial applications. This document provides a comprehensive overview of the key milestones in its discovery and the evolution of its synthesis. Detailed experimental protocols for pivotal synthesis methods are presented, alongside a comparative analysis of quantitative data from various synthetic routes. Visual representations of historical timelines, biosynthetic pathways, and chemical synthesis mechanisms are included to facilitate a deeper understanding of this multifaceted compound.
A Historical Overview of this compound
The journey of this compound's discovery began in the mid-19th century, with its isolation from natural sources. Prior to its isolation, the therapeutic properties of plants rich in the compound, such as wintergreen, were recognized in traditional medicine.
Initial Isolation and Identification
In 1843, the French chemist Auguste André Thomas Cahours successfully isolated this compound from the wintergreen plant (Gaultheria procumbens).[1][2][3][4][5][6] Through his research, Cahours identified the compound as the methyl ester of salicylic acid.[1][2][3] While Cahours is widely credited, some records suggest that William Procter Jr., an American pharmacist, may have analyzed wintergreen and sweet birch oils and identified this compound as early as 1842.[7]
Early Commercialization and Synthesis
The commercial production of this compound became viable following the development of a synthetic route for salicylic acid from phenol in Germany in 1874.[7] This advancement paved the way for the first commercial synthesis of this compound by Schimmel & Co. in Leipzig, Germany, in 1886.[7] Initially, it was marketed as "Natural oil of Wintergreen."[7] The primary method for its synthesis was, and largely remains, the esterification of salicylic acid with methanol.[1][2][8][9]
Natural Occurrence and Biosynthesis
This compound is a naturally occurring organic compound produced by a wide variety of plants. It is particularly abundant in wintergreen (Gaultheria procumbens) and sweet birch (Betula lenta).[1][2][4][7][8][9] The characteristic "minty" aroma of these plants is primarily due to the presence of this compound. The biosynthesis of this compound in plants involves the hydroxylation of benzoic acid, followed by a methylation step catalyzed by a methyltransferase enzyme.[1][2]
Chemical Synthesis of this compound
The most prevalent method for the chemical synthesis of this compound is the Fischer-Speier esterification of salicylic acid with methanol, a reaction catalyzed by a strong acid.[10]
Fischer-Speier Esterification
This acid-catalyzed esterification is a reversible reaction.[11] To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically methanol, is used.[11][12] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the ester is formed.[10][11][13]
Industrial Production Workflow
Modern industrial synthesis of this compound often begins with the Kolbe-Schmitt reaction to produce salicylic acid from phenol and carbon dioxide under high pressure and temperature.[14] The resulting salicylic acid is then esterified with methanol to yield this compound.[14]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the synthesis of this compound.
Laboratory Synthesis of this compound via Fischer Esterification
This protocol is adapted from several laboratory procedures for the synthesis of this compound.[8][11][12]
Materials:
-
Salicylic acid
-
Methanol (absolute)
-
Concentrated sulfuric acid
-
Dichloromethane (or diethyl ether)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve salicylic acid in an excess of methanol.
-
Slowly and carefully add concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for a specified period (typically 60-75 minutes).[11][12]
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Add water and an immiscible organic solvent (e.g., dichloromethane). Shake the funnel, venting frequently.
-
Allow the layers to separate and collect the organic layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried solution and evaporate the solvent to obtain crude this compound.
-
Further purification can be achieved through distillation.
Hydrolysis of this compound to Salicylic Acid
This protocol outlines the base-catalyzed hydrolysis (saponification) of this compound.[15][16]
Materials:
-
This compound
-
Sodium hydroxide solution (e.g., 6 M)
-
Sulfuric acid solution (e.g., 8 M)
-
Beaker or round-bottom flask
-
Heating and stirring apparatus
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a beaker or round-bottom flask, combine this compound and a sodium hydroxide solution.
-
Heat the mixture to a gentle boil with stirring for approximately 15-30 minutes.[15][16]
-
Cool the reaction mixture in an ice bath.
-
Slowly add sulfuric acid to the cooled mixture with stirring to precipitate the salicylic acid.
-
Continue to cool the mixture in the ice bath to ensure complete crystallization.
-
Isolate the salicylic acid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold distilled water.
-
Allow the crystals to dry.
Quantitative Data on this compound Synthesis
The yield of this compound synthesis can vary significantly depending on the reaction conditions and the scale of the experiment. The following table summarizes quantitative data from various reported synthesis methods.
| Synthesis Method | Reactants | Catalyst | Reaction Time | Temperature | Reported Yield | Reference |
| Fischer Esterification | Salicylic acid, Methanol | H₂SO₄ | 20 h | Reflux | 98% | [8] |
| Fischer Esterification | Salicylic acid, Methanol | H₂SO₄ | 75 min | ~80 °C | Not specified | [12] |
| Fischer Esterification | Salicylic acid, Methanol | H₂SO₄ | 5.5 h | ~93 °C | Not specified | [17] |
| Fischer Esterification | Salicylic acid, Methanol | H₂SO₄ | - | - | 64.815% | [18] |
| Esterification | Salicylic acid, Dimethyl carbonate | Mesoporous aluminosilicate | - | - | Up to 77% selectivity | [19] |
| Esterification | Salicylic acid, Methanol | Solid composite acid | 2-3 h | 80-82 °C | High yield and purity | [20] |
Conclusion
The discovery and synthesis of this compound represent a significant chapter in the history of organic chemistry and pharmacology. From its natural origins to its efficient industrial production, the journey of this compound highlights the interplay between natural product chemistry and synthetic innovation. The Fischer-Speier esterification remains a cornerstone of its synthesis, though ongoing research into more environmentally benign catalysts continues to refine this classic transformation. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers and professionals engaged in the study and application of this important molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Organic Compounds - this compound [unicareingredients.com]
- 4. Page loading... [guidechem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. byjus.com [byjus.com]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Preparation and application of methyl salicylate_Chemicalbook [chemicalbook.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. phytochemia.com [phytochemia.com]
- 15. chemconnections.org [chemconnections.org]
- 16. magritek.com [magritek.com]
- 17. CN102267911A - Synthesis method of this compound - Google Patents [patents.google.com]
- 18. ivypanda.com [ivypanda.com]
- 19. researchgate.net [researchgate.net]
- 20. CN114956996A - Production method of this compound - Google Patents [patents.google.com]
Methyl Salicylate as a Kairomone for Insect Attraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salicylate (MeSA) is a volatile organic compound naturally emitted by many plant species, particularly in response to herbivore damage. It plays a crucial role in plant defense by acting as a signaling molecule in systemic acquired resistance and by functioning as a kairomone to attract natural enemies of herbivores. This guide provides an in-depth technical overview of the role of this compound in insect attraction, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Data Presentation: Efficacy of this compound in Insect Attraction
The following tables summarize quantitative data from various studies on the attraction of different insect species to this compound.
Table 1: Attraction of Predatory and Parasitic Insects to Methyl Salicate in Field Studies
| Insect Species/Family | Crop | Attractant Formulation | Key Findings | Reference(s) |
| Chrysopa nigricornis (Green Lacewing) | Grapes, Hops | Controlled-release dispensers | Significantly greater numbers captured in MeSA-baited traps compared to unbaited controls.[1][2][3] | [1][2][3] |
| Hemerobius sp. (Brown Lacewing) | Grapes | Controlled-release dispensers | Significantly more abundant in MeSA-baited blocks.[1][2][3] | [1][2][3] |
| Deraeocoris brevis (Predatory Bug) | Grapes | Controlled-release dispensers | Significantly higher captures in traps with MeSA lures.[1][2][3] | [1][2][3] |
| Stethorus punctum picipes (Spider Mite Destroyer) | Grapes, Hops | Controlled-release dispensers | Four times as many individuals sampled in MeSA-baited hop yards.[1][2][4] | [1][2][4] |
| Orius tristicolor (Minute Pirate Bug) | Grapes, Hops | Controlled-release dispensers | Six times as many individuals sampled in MeSA-baited hop yards.[1][2][4] | [1][2][4] |
| Syrphidae (Hoverflies) | Grapes, Cranberries | Controlled-release dispensers | Significantly more abundant in MeSA-baited blocks.[1][2][3][5] | [1][2][3][5] |
| Braconidae (Parasitic Wasps) | Grapes | Controlled-release dispensers | Significantly higher captures in MeSA-baited traps.[1][2][3] | [1][2][3] |
| Empididae (Dance Flies) | Forest Park | Lures on sticky traps | Significantly attractive to parasitic micro-Hymenoptera and dance flies.[6][7] | [6][7] |
| Typhlodromus pyri (Predatory Mite) | Vineyard | Y-tube olfactometer (lab) | Significantly preferred MeSA at doses from 0.002 to 200 µg.[8] | [8] |
Table 2: Variable Responses of Herbivorous Insects to this compound
| Insect Species/Family | Host Plant | Experimental Setup | Observed Effect | Reference(s) |
| Mamestra brassicae (Cabbage Moth) | Brassica napus | Outdoor test arenas | Avoidance of plants with MeSA dispensers; oviposition inhibition.[9][10] | [9][10] |
| Thrips | Cranberries | Sticky traps | Increased captures in MeSA-baited traps.[5] | [5] |
| Miridae (Plant Bugs) | Cranberries | Sticky traps | Increased captures in MeSA-baited traps in one of two study years.[5] | [5] |
| Glasshouse Whiteflies | Tomato | Controlled conditions | Repellent effect at certain concentrations.[11] | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. Below are protocols for key experiments cited in the literature.
Y-Tube Olfactometer Bioassay
This laboratory-based assay is used to study the behavioral response of insects to volatile compounds in a two-choice scenario.[8][12]
Objective: To determine if an insect is attracted to, repelled by, or indifferent to this compound.
Materials:
-
Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Charcoal filter and humidifier for incoming air
-
Odor source chambers
-
This compound solution of known concentration
-
Solvent control (e.g., hexane or paraffin oil)
-
Test insects (starved for a specified period, e.g., 2-4 hours)
Procedure:
-
Setup: Assemble the Y-tube olfactometer, connecting the air source through the filter and humidifier to the two arms of the olfactometer. Ensure a constant and equal airflow through both arms.
-
Odor Application: A filter paper strip treated with a specific dose of this compound (e.g., 10 µl of a 1 µg/µl solution) is placed in one of the odor source chambers. A filter paper with the solvent alone is placed in the other chamber as a control.
-
Acclimation: Introduce a single insect at the base of the Y-tube. Allow the insect to acclimate for a set period (e.g., 1 minute).
-
Choice Observation: Observe the insect's movement for a defined period (e.g., 5-10 minutes). A choice is recorded when the insect moves a certain distance into one of the arms (e.g., past a 5 cm line) and remains there for a minimum duration (e.g., 30 seconds).
-
Replication: Repeat the experiment with a large number of insects (e.g., 50-100) to ensure statistical power. To avoid positional bias, the arms containing the treatment and control are swapped after a set number of trials.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square test or a binomial test to determine statistical significance.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds.[13][14][15]
Objective: To determine if an insect's antenna can detect this compound and to quantify the dose-dependent response.
Materials:
-
Intact insect antenna
-
Microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution (e.g., Ringer's solution)
-
Ag/AgCl electrodes
-
Amplifier and data acquisition system
-
Stimulus delivery system (puffing purified air over a filter paper with the odorant)
-
This compound solutions of varying concentrations
Procedure:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect. The base and tip of the antenna are placed in contact with the two glass capillary electrodes filled with saline solution.[15]
-
Stimulus Preparation: A series of dilutions of this compound in a suitable solvent are prepared. A small amount of each dilution is applied to a filter paper strip.
-
Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Puffs of air (of a set duration and flow rate) are passed over the odorant-treated filter paper and directed towards the antenna.
-
Recording: The electrical potential difference between the two electrodes is recorded. A negative voltage deflection upon stimulation is typically observed, which is the EAG response.
-
Dose-Response Curve: The EAG responses to a range of this compound concentrations (from low to high) are recorded. A solvent control is also tested.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each concentration. The responses are often normalized relative to a standard compound or the highest concentration tested. A dose-response curve is then plotted.
Field Trapping with Baited Lures
Field trapping experiments are crucial for evaluating the effectiveness of this compound as an attractant under natural conditions.[1][2][3]
Objective: To assess the ability of this compound to attract and retain target insect populations in an agricultural or natural setting.
Materials:
-
Insect traps (e.g., yellow sticky cards, pitfall traps)
-
Controlled-release lures containing this compound
-
Blank lures (as controls)
-
Field plots with appropriate replication and randomization
Procedure:
-
Experimental Design: Design a replicated experiment with treated (MeSA lures) and control (blank lures) plots. The plots should be sufficiently separated to avoid interference. A randomized complete block design is often used.
-
Lure and Trap Deployment: Place the MeSA lures and blank lures in the center of their respective plots, attached to plants or stakes at a specified height. Deploy the traps at a set distance from the lures.
-
Sampling: Collect the traps at regular intervals (e.g., weekly) and replace them with new ones.
-
Insect Identification and Counting: The captured insects are identified to the species or family level and counted.
-
Data Analysis: The mean number of target insects captured per trap per sampling date is calculated for both the treatment and control plots. The data are analyzed using statistical methods such as ANOVA or t-tests to determine if there is a significant difference in capture rates.
Signaling Pathways and Visualizations
The attraction of an insect to this compound is a complex process involving the detection of the odorant molecule by the insect's olfactory system, followed by the processing of this signal in the brain, leading to a behavioral response.
Conceptual Workflow of this compound as a Kairomone
The following diagram illustrates the tritrophic interactions mediated by this compound.
Caption: Tritrophic interaction mediated by this compound.
Simplified Insect Olfactory Signaling Pathway
This diagram shows a simplified representation of the molecular events that occur in an olfactory receptor neuron upon detection of this compound.
Caption: Simplified insect olfactory signal transduction.
Experimental Workflow for Olfactometer Bioassay
This diagram outlines the logical flow of a Y-tube olfactometer experiment.
References
- 1. Field-testing of this compound for recruitment and retention of beneficial insects in grapes and hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Field-Testing of this compound for Recruitment and Retention of Beneficial Insects in Grapes and Hops | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. This compound Increases Attraction and Function of Beneficial Arthropods in Cranberries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. y-tube olfactometer bioassays: Topics by Science.gov [science.gov]
- 9. This compound, identified as primary odorant of a specific receptor neuron type, inhibits oviposition by the moth Mamestra brassicae L. (Lepidoptera, noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]
- 13. researchgate.net [researchgate.net]
- 14. Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ockenfels-syntech.com [ockenfels-syntech.com]
basic principles of Fischer esterification for methyl salicylate
An In-depth Technical Guide to the Fischer Esterification of Methyl Salicylate
Introduction
This compound (C₈H₈O₃), the primary constituent of oil of wintergreen, is an organic ester widely used for its fragrance and medicinal properties, notably as a rubefacient and analgesic in deep heating liniments.[1][2] The synthesis of this compound is a classic example of the Fischer-Speier esterification, a cornerstone reaction in organic chemistry first described in 1895 by Emil Fischer and Arthur Speier.[3][4] This acid-catalyzed reaction involves the condensation of a carboxylic acid (salicylic acid) with an alcohol (methanol) to form an ester and water.[5][6]
This technical guide provides a comprehensive overview of the fundamental principles, a detailed experimental protocol, and key quantitative data associated with the Fischer esterification of salicylic acid to produce this compound. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this synthesis.
Core Principles of Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction.[4][7] The overall reaction for the synthesis of this compound is as follows:
C₇H₆O₃ (Salicylic Acid) + CH₃OH (Methanol) ⇌ C₈H₈O₃ (this compound) + H₂O (Water)
Reaction Mechanism
The reaction proceeds through a series of equilibrium steps. The strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[3][8][9]
The mechanism involves several key stages:
-
Protonation of the Carbonyl Group: The acid catalyst donates a proton to the carbonyl oxygen of salicylic acid.[10]
-
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon.[3][10]
-
Formation of a Tetrahedral Intermediate: This attack results in a tetrahedral intermediate.[10]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group is a good leaving group and is eliminated as a water molecule, reforming the carbonyl group.[4][10]
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound.[10]
Equilibrium Considerations
The Fischer esterification is a thermodynamically controlled process that establishes an equilibrium between reactants and products.[4][11] To achieve a high yield of the ester, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's principle. This is typically accomplished in one of two ways:
-
Use of Excess Reactant: The reaction is commonly run using a large excess of one of the reactants, usually the less expensive one. In the synthesis of this compound, methanol is used in excess to drive the reaction towards completion.[3][8][11]
-
Removal of Water: Alternatively, removing the water as it is formed will also shift the equilibrium to the right. This can be done by azeotropic distillation using a Dean-Stark apparatus, although for many lab-scale preparations of this compound, using excess alcohol is sufficient and simpler.[8][12]
Experimental Protocols
The following sections provide a detailed methodology for the synthesis, purification, and characterization of this compound.
Synthesis of this compound
This protocol is a representative microscale procedure adapted from various established laboratory methods.[8][13]
Materials:
-
Salicylic Acid (C₇H₆O₃)
-
Methanol (CH₃OH), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
5% Sodium Bicarbonate (NaHCO₃) solution, aqueous
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beakers, and standard laboratory glassware.
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, combine 4.9 g of salicylic acid and 12.5 mL of methanol.[5] Swirl the flask until the salicylic acid is fully dissolved.[1]
-
Catalyst Addition: In a fume hood, cautiously and slowly add 5.0 mL of concentrated sulfuric acid to the methanol-salicylic acid solution in small portions while swirling.[5] The addition is exothermic and may generate heat.[14]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle.[8] Maintain the reflux for 45-75 minutes.[5][8] During this time, the formation of an oil layer (the product) may be observed.[5]
-
Cooling and Quenching: After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature. Once cooled, pour the reaction mixture into a separatory funnel containing 10-20 mL of ice-cold water.[5][15]
Isolation and Purification
-
Extraction: Extract the product from the aqueous mixture using two 15 mL portions of dichloromethane.[5] Combine the organic extracts in the separatory funnel. The denser organic layer, containing the this compound, will be the bottom layer.[9]
-
Washing: Wash the combined organic extracts first with 15 mL of water, followed by a wash with 15 mL of 5% aqueous sodium bicarbonate solution.[5] The bicarbonate wash neutralizes any remaining sulfuric acid and unreacted salicylic acid, which is evidenced by the evolution of CO₂ gas.[3][9] Continue this wash until effervescence ceases.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.[1][8]
-
Solvent Removal: Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the dichloromethane solvent using a rotary evaporator to yield the final product, this compound, as a colorless to yellowish oil.[5][15]
-
Characterization: Determine the mass of the product and calculate the percent yield. Characterize the product using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[8][16]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Preparation and application of methyl salicylate_Chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. ivypanda.com [ivypanda.com]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. ivypanda.com [ivypanda.com]
- 10. Discussion for reaction of methanol and salicylic acid | Filo [askfilo.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencemadness.org [sciencemadness.org]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. chem.winthrop.edu [chem.winthrop.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl Salicylate from Aspirin and Methanol
Introduction
Methyl salicylate, the primary component of oil of wintergreen, is an organic ester widely used for its characteristic fragrance and flavor, as well as in topical analgesics. This document provides a detailed protocol for the synthesis of this compound from a readily available precursor, acetylsalicylic acid (aspirin), and methanol. The synthesis involves a one-pot, acid-catalyzed reaction that combines the hydrolysis of the acetyl group from aspirin to yield salicylic acid, followed by a Fischer esterification of the resulting salicylic acid with methanol. This procedure is of significant interest for demonstrating key organic chemistry principles such as acyl substitution, transesterification, and Fischer esterification.[1][2]
Chemical Reaction and Workflow
The overall process transforms acetylsalicylic acid into this compound through a tandem reaction mechanism in the presence of an acid catalyst.[1]
Caption: Overall reaction pathway from aspirin to this compound.
Data Presentation
Quantitative data for the synthesis are summarized in the tables below.
Table 1: Reagents and Materials
| Reagent/Material | Formula/Type | Purpose |
|---|---|---|
| Aspirin Tablets | C₉H₈O₄ | Starting Material |
| Methanol | CH₃OH | Reactant and Solvent[3] |
| Concentrated Sulfuric Acid | H₂SO₄ | Catalyst[4] |
| Sodium Bicarbonate Solution | 5% aq. NaHCO₃ | Neutralizing Agent |
| Dichloromethane | CH₂Cl₂ | Extraction Solvent[5] |
| Anhydrous Sodium Sulfate | Na₂SO₄ | Drying Agent[5] |
| Ice Cold Water | H₂O | Washing/Extraction |
| Equipment | ||
| Erlenmeyer or Round Bottom Flask | 125 mL / 250 mL | Reaction Vessel |
| Reflux Condenser | To prevent solvent loss | |
| Separatory Funnel | For liquid-liquid extraction[6] | |
| Heating Mantle / Hot Plate | Heat Source |
| Beakers, Graduated Cylinders | | For measurements |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value | Reference |
|---|---|---|
| Mass of Aspirin | 13.0 g | [6] |
| Volume of Methanol | ~60 mL | [6] |
| Volume of Conc. H₂SO₄ | 10.0 mL | [6] |
| Reaction Temperature | ~60-80 °C (Gentle Boil) | [5][6] |
| Reaction Time | 60-75 minutes | [5][6] |
| Reported Product Yield | 70-94% |[7][8] |
Table 3: Physical Properties for Product Characterization
| Property | Value | Reference |
|---|---|---|
| Appearance | Colorless Oil | [9] |
| Odor | Characteristic Wintergreen | [6][10] |
| Density | 1.1825 g/mL | [6] |
| Boiling Point | 222 °C | [11] |
| Freezing/Melting Point | -8.3 °C |[6] |
Experimental Protocols
Safety Precautions: This procedure must be performed in a well-ventilated fume hood.[6] Concentrated sulfuric acid is extremely corrosive and methanol is flammable and toxic; appropriate personal protective equipment (lab coat, gloves, safety goggles) must be worn at all times.
Protocol: Single-Pot Synthesis and Purification of this compound
This protocol details the synthesis, isolation, and purification of this compound.[6]
Caption: Experimental workflow for the synthesis of this compound.
1. Reaction Setup
-
Crush approximately 13.0 g of aspirin tablets into a fine powder to ensure it dissolves readily. Binders may not fully dissolve.[6][9]
-
Transfer the powdered aspirin to a 125 mL Erlenmeyer flask.[6]
-
Add approximately 60 mL of methanol to the flask and swirl until the aspirin powder is dissolved.[6]
-
In a fume hood, carefully and slowly add 10.0 mL of concentrated sulfuric acid to the methanol solution.[6] The addition is exothermic and may cause the solution to heat up.[3]
2. Synthesis
-
Attach a reflux condenser to the Erlenmeyer flask and clamp the apparatus securely over a heating source (e.g., a hot water bath on a hot plate).[6]
-
Heat the mixture to a gentle boil (approximately 60-80 °C) and maintain reflux for 60-75 minutes.[5][6] During this time, the distinct smell of wintergreen should become apparent.[6]
3. Isolation and Purification
-
After the reflux period, remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the cooled reaction mixture into a separatory funnel containing 50 mL of ice-cold water.[6] this compound is only slightly soluble in water, while most impurities are water-soluble.[6]
-
An oily layer of crude this compound should separate. If desired, extract the aqueous layer with dichloromethane (CH₂Cl₂) to recover any dissolved product, and combine the organic layers.
-
To neutralize any remaining sulfuric acid or unreacted salicylic acid, wash the organic layer by adding 50 mL of a 5% sodium bicarbonate solution to the separatory funnel.[5] Stopper the funnel and shake gently, venting frequently to release CO₂ gas pressure.
-
Allow the layers to separate and drain the lower organic layer into a clean, dry flask.
-
Dry the organic layer by adding a small amount of anhydrous sodium sulfate and swirling until the liquid is clear.[5]
-
Decant or filter the dried solution to remove the sodium sulfate.
-
Evaporate the solvent (dichloromethane) using a rotary evaporator or a gentle stream of air in the fume hood to yield the final product, this compound, as a colorless oil.[5][9]
4. Characterization
-
Determine the mass of the purified product and calculate the percent yield.
-
Assess the purity of the product by measuring its density and comparing it to the literature value (1.1825 g/mL).[6]
-
Further characterization can be performed using IR and NMR spectroscopy to confirm the structure and purity.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ester5q [ursula.chem.yale.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Discussion for reaction of methanol and salicylic acid | Filo [askfilo.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. researchgate.net [researchgate.net]
- 7. ivypanda.com [ivypanda.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Synthesis · Miles Dai [milesdai.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. scribd.com [scribd.com]
Application Notes: Laboratory Scale Synthesis of Methyl Salicylate via Fischer Esterification
Abstract
This document provides a detailed protocol for the synthesis of methyl salicylate, commonly known as the oil of wintergreen, through the Fischer esterification of salicylic acid with methanol.[1] This acid-catalyzed esterification is a fundamental and reversible organic reaction.[1][2] The protocol outlines the reaction setup, reflux conditions, product isolation, and purification procedures. The identity of the synthesized this compound can be confirmed by its characteristic wintergreen odor and spectroscopic analysis.[1] This method demonstrates a reliable and efficient laboratory-scale synthesis, with reported yields often exceeding 80%.[1]
Introduction
This compound is a naturally occurring organic ester widely used as a flavoring agent, in fragrances, and as a topical analgesic.[1][2] The Fischer esterification is a classic method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][3] The reaction is an equilibrium process; therefore, to maximize the yield of the ester, an excess of one reactant (usually the more economical alcohol) is used to shift the equilibrium towards the products.[2][4]
The overall reaction involves heating salicylic acid and methanol under reflux with sulfuric acid, followed by a work-up procedure to isolate and purify the this compound product.[3]
Reaction: Salicylic Acid + Methanol ⇌ this compound + Water
Health and Safety
All procedures should be performed in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][7]
-
Salicylic Acid: May cause skin and eye irritation.[8]
-
Methanol: Toxic and flammable. Harmful if inhaled, swallowed, or absorbed through the skin.[7]
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care.[3]
-
Dichloromethane (Methylene Chloride): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.[4]
-
This compound: Harmful if swallowed and causes skin irritation.[8]
Ensure that eyewash stations and safety showers are readily accessible.[6]
Experimental Protocol
This protocol is based on established laboratory procedures for Fischer esterification.[1][3]
3.1 Materials and Equipment
-
Reagents:
-
Salicylic Acid (C₇H₆O₃)
-
Methanol (CH₃OH), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated (98%)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Rotary evaporator (optional)
-
Analytical balance
-
3.2 Reaction Setup and Reflux
-
Place 5.0 g of salicylic acid into a 100 mL round-bottom flask.[1]
-
Add 25 mL of methanol to the flask and a magnetic stir bar.[1]
-
Stir the mixture until the salicylic acid is fully dissolved.[4]
-
In a fume hood, carefully and slowly add 1.0 mL of concentrated sulfuric acid dropwise to the stirring solution.[1] The addition is exothermic and may generate heat.
-
Attach the reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.[3]
-
Heat the mixture to a gentle reflux (approximately 65-70°C) using the heating mantle and continue stirring for 60-75 minutes.[1][4]
3.3 Product Isolation and Purification (Work-up)
-
After the reflux period, turn off the heat and allow the flask to cool to room temperature.[3]
-
Pour the cooled reaction mixture into a 250 mL separatory funnel containing 50 mL of cold water.[9]
-
Extract the product from the aqueous layer by adding 25 mL of dichloromethane to the separatory funnel.[10]
-
Cap the funnel, invert it, and vent frequently to release any pressure. Shake gently for about 30 seconds.[4]
-
Allow the layers to separate. This compound is denser than water and will be in the lower organic layer.[3]
-
Drain the lower organic layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer with a second 25 mL portion of dichloromethane and combine the organic extracts.[3]
-
Wash the combined organic extracts by adding 15 mL of 5% sodium bicarbonate solution to the separatory funnel.[3] This step neutralizes any remaining sulfuric acid and unreacted salicylic acid (effervescence may occur).[11]
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer by adding anhydrous sodium sulfate until the solution is clear.[1]
-
Decant or gravity filter the dried solution into a pre-weighed round-bottom flask to remove the drying agent.[3]
-
Remove the solvent (dichloromethane) using a rotary evaporator or by gentle heating in a warm water bath within a fume hood to yield the final product, this compound, as an oil.[3][4]
-
Weigh the flask containing the product to determine the actual yield.[3]
Data Presentation
Table 1: Reagent Properties and Quantities
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Ratio |
|---|---|---|---|---|
| Salicylic Acid | 138.12 | 5.0 g | 0.0362 | 1 |
| Methanol | 32.04 | 25 mL (19.8 g) | 0.618 | ~17 |
| Sulfuric Acid | 98.08 | 1.0 mL | - | Catalyst |
Note: Methanol density = 0.792 g/mL. Salicylic acid is the limiting reactant.[1]
Table 2: Experimental Results and Product Characterization
| Parameter | Value | Reference |
|---|---|---|
| Theoretical Yield | 5.51 g | Calculated |
| Actual Yield (Example) | 4.64 g | [1] |
| Percent Yield (Example) | 84.2% | [1] |
| Appearance | Colorless to yellowish oil | |
| Odor | Characteristic wintergreen | [1] |
| IR C=O Stretch (cm⁻¹) | ~1674 | [3] |
| ¹H NMR (δ, ppm) | ~4.0 (s, 3H, -OCH₃), 6.8-7.8 (m, 4H, Ar-H) |[3] |
Visualizations
5.1 Fischer Esterification Mechanism
Caption: Mechanism of acid-catalyzed Fischer esterification.
5.2 Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Write a complete lab report for esterification reaction to synthesis meth.. [askfilo.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. ivypanda.com [ivypanda.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. web.faa.illinois.edu [web.faa.illinois.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
Application Note and Protocol: Hydrolysis of Methyl Salilocylate to Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylic acid is a key precursor in the synthesis of acetylsalicylic acid (aspirin), a widely used analgesic and anti-inflammatory drug.[1][2] It also possesses antiseptic and anti-inflammatory properties, making it valuable in pharmaceuticals and food preservation.[3] One common laboratory-scale synthesis of salicylic acid involves the hydrolysis of methyl salicylate, a readily available ester also known as oil of wintergreen.[2][4] This process, typically carried out under basic conditions, is a saponification reaction that breaks the ester bond to yield the sodium salt of salicylic acid, which is subsequently acidified to produce the final product.[4][5] This application note provides a detailed protocol for the hydrolysis of this compound to salicylic acid, including reaction conditions, purification, and data presentation.
Reaction and Mechanism
The overall reaction involves the saponification of this compound with sodium hydroxide (NaOH) to form sodium salicylate and methanol. The subsequent acidification with a strong acid, such as sulfuric acid (H₂SO₄), protonates the salicylate salt to precipitate salicylic acid.[3][4]
Reaction: HOC₆H₄COOCH₃ + NaOH → HOC₆H₄COO⁻Na⁺ + CH₃OH[6]
Acidification: HOC₆H₄COO⁻Na⁺ + H⁺ → HOC₆H₄COOH + Na⁺
The mechanism involves a nucleophilic attack by the hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then collapses to form the carboxylate salt and methanol.[5]
Quantitative Data
The following table summarizes the key quantitative data for the reagents and product involved in this protocol.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| This compound | 152.15 | -8 | 223 | 1.17 |
| Sodium Hydroxide | 40.00 | 318 | 1388 | 2.13 |
| Salicylic Acid | 138.12 | 159-161 | 211 | 1.44 |
| Methanol | 32.04 | -97.6 | 64.7 | 0.792 |
Data sourced from multiple chemistry databases and experimental protocols.[4]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of salicylic acid from this compound.
Caption: Experimental workflow for the synthesis of salicylic acid.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[2][3][7][8]
5.1. Materials and Equipment
-
This compound
-
Sodium hydroxide (NaOH), 6 M solution
-
Sulfuric acid (H₂SO₄), 3 M solution
-
Distilled or deionized water
-
Blue litmus paper or pH paper
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Beakers (250 mL)
-
Graduated cylinders
-
Stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Melting point apparatus
5.2. Procedure
Part A: Saponification of this compound
-
In a 100 mL round-bottom flask, combine 5.0 mL of this compound with 50 mL of 20% w/v aqueous sodium hydroxide solution (or approximately 40 mL of 6 M NaOH).[2][3] A white solid may form but will dissolve upon heating.[4]
-
Add a boiling chip to the flask and attach a reflux condenser.
-
Heat the mixture to a gentle boil using a heating mantle. Allow the mixture to reflux for 15-30 minutes.[1][3]
Part B: Isolation of Crude Salicylic Acid
-
After the reflux period, allow the reaction mixture to cool to room temperature. The solution now contains the disodium salt of salicylic acid.[4]
-
Transfer the cooled solution to a 250 mL beaker.
-
Place the beaker in an ice bath to thoroughly chill the solution.
-
Slowly, and with constant stirring, add 3 M sulfuric acid to the solution until it is acidic to litmus paper (pH of approximately 1).[7] This will cause the salicylic acid to precipitate out as a white solid.
-
Collect the crude salicylic acid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.[8]
Part C: Purification by Recrystallization
-
Transfer the crude salicylic acid to a beaker.
-
Add a minimum amount of hot water to dissolve the solid. It is recommended to use approximately 20 mL of hot water per gram of crude product.[4][9]
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified salicylic acid crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Allow the crystals to dry completely in a desiccator or in an open container until the next laboratory period.[8][9]
5.3. Analysis
-
Weigh the dry, purified salicylic acid and calculate the percent yield. A typical yield for this reaction is around 86%.[10]
-
Determine the melting point of the purified salicylic acid. Pure salicylic acid has a melting point range of 159-161 °C.[4][8] A sharp melting point close to this range indicates high purity.[8]
Safety Precautions
-
Sodium hydroxide and sulfuric acid are corrosive and can cause severe burns. Handle with care and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
This compound is harmful if swallowed.
-
Perform the reaction in a well-ventilated fume hood.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
References
- 1. m.youtube.com [m.youtube.com]
- 2. magritek.com [magritek.com]
- 3. Preparation of Salicylic Acid By Hydrolysis of this compound .pdf [slideshare.net]
- 4. chemconnections.org [chemconnections.org]
- 5. Page loading... [guidechem.com]
- 6. Quick Saponification of this compound Reaction [thoughtco.com]
- 7. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 8. Basic hydrolysis of this compound to produce salicylic acid [sites.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
Application Notes: Sulfuric Acid as a Catalyst in Methyl Salicylate Synthesis
Introduction
Methyl salicylate, commonly known as oil of wintergreen, is an organic ester naturally produced by various plant species. It is widely recognized for its characteristic minty aroma and is extensively used in the food and fragrance industries, as well as in topical analgesics for its pain-relieving properties.[1][2] The synthesis of this compound is a classic example of the Fischer esterification, a condensation reaction between a carboxylic acid and an alcohol.[3][4] In this process, salicylic acid reacts with methanol to produce this compound and water.[4]
The reaction rate for Fischer esterification at room temperature is typically very slow. To achieve a practical rate of synthesis, a strong acid catalyst is required.[1][5][6] Concentrated sulfuric acid (H₂SO₄) is a commonly used and effective catalyst for this purpose.[2][4]
Role of Sulfuric Acid as a Catalyst
Sulfuric acid plays a crucial dual role in the synthesis of this compound:
-
Increases Electrophilicity: The primary catalytic function of sulfuric acid is to protonate the carbonyl oxygen of the salicylic acid's carboxylic group.[1][4][7] This protonation makes the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack by the hydroxyl group of methanol.[1][5][7]
-
Lowers Activation Energy: By facilitating the formation of a more stable tetrahedral intermediate, the acid catalyst lowers the overall activation energy of the reaction.[1][7] It also aids in the subsequent elimination of a water molecule, which is a poor leaving group, by allowing it to leave as a more stable H₂O molecule.[2][7]
The overall reaction is reversible.[1][5][8] To maximize the yield of the ester, the equilibrium must be shifted toward the products. This is typically achieved by using a large excess of one of the reactants, usually methanol, or by removing water from the reaction mixture as it is formed.[1][5][7][8]
Quantitative Data
The following tables summarize typical reaction parameters and physical properties for the synthesis of this compound using sulfuric acid as a catalyst, as compiled from various laboratory protocols.
Table 1: Summary of Reaction Conditions and Yields
| Salicylic Acid (g) | Methanol (mL) | Conc. H₂SO₄ (mL) | Temperature (°C) | Time (min) | Reported Yield (%) | Reference |
| 0.65 | 2.0 | 0.75 | ~80 | 75 | Not specified | [7] |
| 0.65 | 10.0 | 0.75 | ~100 | 75 | Not specified | [1] |
| 4.9 | 12.5 | Not specified | Reflux | Not specified | 64.8 | [2] |
| Not specified | 12.5 | 5.0 | Reflux | 45 | 94.3 | [3] |
| 27.6 | 30.0 | 10.0 (93%) | Reflux | 90 | Not specified | [9] |
| 13.0 (from Aspirin) | ~60 | ~10.0 | ~60 | 60 | Not specified | [10] |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [4] |
| Molar Mass | 152.15 g/mol | [2] |
| Density | 1.1825 g/mL | [10] |
| Melting Point | -8.3 °C | [10] |
| Boiling Point | 223 °C | [11] |
| IR Carbonyl Stretch (C=O) | 1653.64 cm⁻¹ | [2] |
| IR Hydroxyl Stretch (O-H) | 3233–3000 cm⁻¹ | [2] |
Reaction Mechanism and Experimental Workflow
The diagrams below illustrate the chemical mechanism and the general laboratory workflow for the synthesis.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. ivypanda.com [ivypanda.com]
- 3. ivypanda.com [ivypanda.com]
- 4. Discussion for reaction of methanol and salicylic acid | Filo [askfilo.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. quora.com [quora.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. State and explain the reaction mechanism of this compound from salic.. [askfilo.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chemconnections.org [chemconnections.org]
Application Note & Protocol: Quantitative Analysis of Methyl Salicylate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl salicylate, the active ingredient in oil of wintergreen, is a widely used pharmaceutical agent for its analgesic and anti-inflammatory properties. It is also utilized as a chemical warfare agent simulant.[1] Accurate and sensitive quantification of this compound in various biological and pharmaceutical matrices is crucial for pharmacokinetic studies, quality control, and exposure assessment. This document provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and highly selective analytical technique.
Experimental Protocols
This section outlines the key methodologies for the quantitative analysis of this compound, including sample preparation and GC-MS analysis.
Sample Preparation
The choice of sample preparation technique depends on the matrix. Below are protocols for biological fluids and skin/hair samples.
1.1. Biological Fluids (Plasma, Liver Homogenate)
This protocol is adapted from a method for analyzing this compound in rat plasma and liver homogenates.[2][3]
-
Materials:
-
100 µL of plasma or liver homogenate (e.g., 5 mg/mL protein in 70 mM KH2PO4 buffer, pH 7.4)[2]
-
Chloroform (for extraction)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) (for derivatization)
-
Internal Standard (IS): Ethyl salicylate or deuterated this compound (this compound-d4) is recommended for isotope dilution methods.[1]
-
-
Protocol:
-
To 100 µL of the biological sample, add the internal standard.
-
Perform a liquid-liquid extraction by adding an appropriate volume of chloroform. Vortex vigorously and centrifuge to separate the layers.
-
Carefully transfer the organic (chloroform) layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and derivatize with BSTFA to improve chromatographic behavior and sensitivity.[2][3]
-
The sample is now ready for GC-MS analysis.
-
1.2. Hair and Skin Samples
This protocol is based on a method for analyzing this compound in human hair and skin samples.[1][4]
-
Materials:
-
Hair or skin samples
-
Dichloromethane (DCM) (for extraction)
-
Internal Standard: this compound-d4
-
Derivatization agent (if necessary, though some methods proceed without it)
-
-
Protocol:
-
Samples are collected (e.g., D-Squame disc pairs for skin).
-
Add a known amount of this compound-d4 as an internal standard.
-
Incubate the samples in a sealed vial with a suitable volume of dichloromethane (e.g., 10 mL) to extract the this compound.
-
After incubation, centrifuge the samples to separate any solid impurities.[4]
-
Take an aliquot of the supernatant for direct injection or further derivatization if required.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of this compound.
-
Gas Chromatograph (GC) Conditions:
-
Column: Agilent DB-5ms Ultra Inert (15 m x 250 µm x 0.25 µm) or similar non-polar column.[4]
-
Injection Port Temperature: 225 °C[4]
-
Injection Mode: Split (e.g., 1:10 split ratio)[4]
-
Injection Volume: 1 µL[4]
-
Oven Temperature Program: An initial oven temperature of around 120°C held for a few minutes, followed by a ramp up to a final temperature of around 200-250°C. A specific program could be: start at a lower temperature, hold, then ramp up to 250°C at 45°C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode:
-
Selected Ion Monitoring (SIM): For standard GC-MS, monitor the characteristic ions of this compound. The molecular ion is at m/z 152, with major fragments at m/z 120 (base peak) and 92.[5]
-
Multiple Reaction Monitoring (MRM): For GC-MS/MS (triple quadrupole), this provides higher selectivity and sensitivity. Mass transitions for this compound and its deuterated internal standard (after derivatization) have been reported as:
-
-
Data Presentation
The performance of a quantitative method is assessed through various validation parameters, which are summarized below.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Method 1 (GC-MS/MS in Hair/Skin)[1][4][6] | Method 2 (GC-MS in Biological Fluids)[2] | Method 3 (GC-FID in Pharmaceuticals)[7] |
| Linearity Range | 0.5 - 5000 ng/mL | 31 - 1250 ng/mL | 24.0 - 60.0 mg/100 mL |
| Coefficient of Determination (R²) | > 0.9968 | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.05 ng/mL | 1 ng/mL | 5.0 ng |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5 ng/mL | 10.0 ng |
| Accuracy (Recovery) | 99.48% - 102.33% | Bias < 11% | 100.0% ± 2.2% |
| Precision (%RSD) | 1.43% - 2.97% | < 11% | Not Specified |
Visualizations
Diagram 1: General Workflow for Quantitative GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
Diagram 2: Fragmentation of this compound in EI-MS
Caption: Key fragmentation pathways of this compound in EI-MS.
References
- 1. Optimisation and validation of a GC-MS/MS method for the analysis of this compound in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitative analysis of this compound, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative analysis of this compound, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
Application Note: Determination of Methyl Salicylate in Human Plasma by High-Performance Liquid Chromatography
Abstract
This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of methyl salicylate in human plasma. The method involves a simple and efficient protein precipitation step for sample preparation, followed by reversed-phase HPLC with UV detection. This robust and reliable method is suitable for pharmacokinetic studies, toxicological analysis, and clinical monitoring of this compound levels.
Introduction
This compound is a widely used active ingredient in topical analgesics and is also found in various food products and flavorings.[1] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for assessing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for monitoring potential toxicity.[2][3] This document provides a detailed protocol for an HPLC-UV method that is specific, accurate, and precise for the determination of this compound in human plasma.
Experimental
Chemicals and Reagents
-
This compound (analytical standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
Human Plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Acetic Acid (65:35:1, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 304 nm[4] |
| Run Time | < 10 minutes |
Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
2. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting this compound from plasma.[5][6][7]
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 600 µL of acetonitrile (pre-chilled to -20°C) to the plasma sample.[5][8]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
3. Method Validation
The developed method was validated according to standard guidelines to ensure its reliability and accuracy.
Results and Discussion
Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999[4] |
| Concentration Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2%[9] |
| Precision (% RSD) | < 2.0%[4] |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Retention Time | ~ 4.5 minutes |
The method demonstrated excellent linearity over the tested concentration range. Accuracy, expressed as percent recovery, and precision, expressed as the relative standard deviation (RSD), were well within the acceptable limits for bioanalytical methods. The specificity of the method was confirmed by the absence of interfering peaks from endogenous plasma components at the retention time of this compound. The short run time allows for a high throughput of samples.
The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound in human plasma. The protein precipitation sample preparation is efficient and straightforward. The method is validated and shown to be accurate, precise, and specific, making it a valuable tool for researchers, scientists, and drug development professionals in pharmacokinetic and toxicological studies.
References
- 1. Development of an analytical method to detect this compound in human plasma | CORESTA [coresta.org]
- 2. researchgate.net [researchgate.net]
- 3. The analysis of this compound and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl Salicylate as a Clearing Agent in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salicylate, a benzoate ester also known as oil of wintergreen, is a versatile and effective clearing agent for various biological specimens in microscopy. Its high refractive index, compatibility with fluorescent proteins, and relatively low toxicity make it a valuable tool for achieving optical transparency in tissues, enabling high-resolution, three-dimensional imaging of intact samples.[1][2] This document provides detailed application notes and protocols for the use of this compound in tissue clearing, tailored for researchers, scientists, and professionals in drug development.
The principle behind tissue clearing with this compound lies in the replacement of intracellular and extracellular water with a medium that has a refractive index closely matching that of the cellular components (lipids and proteins).[3] This refractive index matching minimizes light scattering, rendering the tissue transparent and allowing for deep imaging with techniques such as confocal and light-sheet microscopy.[3][4]
Advantages of Using this compound
-
Excellent Optical Clarity: this compound provides superior optical clearing, enabling imaging deep into tissues.[4]
-
Preservation of Fluorescent Proteins: It has been observed to offer good preservation of fluorescent signals, making it suitable for imaging genetically labeled structures.[5]
-
Refractive Index Matching: Its refractive index is close to that of immersion oil and glass, minimizing spherical aberrations during imaging.[2]
-
Reduced Tissue Shrinkage: When used with a careful dehydration protocol, it can cause less tissue shrinkage compared to some other organic solvents.[4][6]
-
Lower Toxicity: It is considered less toxic than other clearing agents like Benzyl Alcohol Benzyl Benzoate (BABB).[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound as a clearing agent.
| Parameter | Value | Source(s) |
| Refractive Index (n) | ~1.536 - 1.5409 | [2][7][8][9] |
| Compatibility | Fluorescent proteins (e.g., GFP, RFP) | [5] |
| Typical Clearing Time | 2 hours to several days (sample dependent) | [5][10] |
| Imaging Depth | Up to several millimeters | [10] |
| Clearing Agent Comparison | This compound | Benzyl Alcohol Benzyl Benzoate (BABB) | 2,2′-thiodiethanol (TDE) |
| Refractive Index | ~1.54 | ~1.56 | Adjustable (1.33-1.52) |
| Fluorescence Preservation | Good | Poor for many fluorophores | Quenches EGFP |
| Toxicity | Less toxic | Hazardous | Less toxic |
| Tissue Shrinkage | Can be minimized with proper protocol | Can cause substantial shrinkage | Less shrinkage |
| Mounting | Allows for brightfield visualization | Requires fluorescence for mounting |
Experimental Protocols
Protocol 1: General Tissue Clearing for Fluorescence Imaging
This protocol is adapted from procedures used for clearing various tissue types and is suitable for samples expressing fluorescent proteins.[5]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol (50%, 70%, 95%, 100%)
-
This compound
-
Glass containers with tight-fitting lids (this compound can dissolve some plastics)[2]
-
Orbital shaker
Procedure:
-
Fixation:
-
Immerse the tissue sample in at least 10 volumes of 4% PFA in PBS.
-
Incubate overnight at 4°C with gentle agitation.
-
Wash the tissue in PBS (3 x 1 hour) at room temperature to remove the fixative.
-
-
Dehydration:
-
Perform a graded ethanol series to dehydrate the tissue. This is a critical step to prevent tissue damage and ensure efficient clearing.[2]
-
Immerse the sample in the following ethanol concentrations, each for at least 1-2 hours at room temperature with gentle shaking (incubation times may need to be optimized based on sample size and density):
-
50% Ethanol in distilled water
-
70% Ethanol in distilled water
-
95% Ethanol in distilled water
-
100% Ethanol (x3 changes)
-
-
-
Clearing:
-
Transfer the dehydrated tissue to a 1:1 mixture of 100% ethanol and this compound.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Transfer the tissue to 100% this compound.
-
Incubate until the tissue becomes transparent. This can take anywhere from a few hours to overnight, depending on the sample.[10][11] The solution should be changed if it becomes cloudy.
-
-
Imaging:
-
Mount the cleared tissue in a chamber with a glass bottom filled with fresh this compound.[10]
-
Image using a confocal or light-sheet microscope with an objective suitable for the refractive index of this compound (e.g., an oil immersion objective).
-
Protocol 2: Clearing of Adipose Tissue
This protocol is specifically designed for the clearing of dense, lipid-rich adipose tissue.[10][11][12]
Materials:
-
PBS
-
4% PFA in PBS
-
0.3% Glycine in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking/Staining Buffer: 0.2% Triton X-100, 10% DMSO, and 3% BSA in PBS
-
Ethanol (70%, 95%, 100%)
-
This compound
-
Glass containers
-
Orbital shaker
Procedure:
-
Fixation:
-
Quenching and Permeabilization:
-
Staining (Optional):
-
If immunostaining is required, block the tissue in Blocking/Staining Buffer for 12 hours at 37°C with shaking.
-
Incubate with primary antibodies in the same buffer for the desired time.
-
Wash with 0.2% Triton X-100 in PBS.
-
Incubate with secondary antibodies.
-
Wash again with 0.2% Triton X-100 in PBS.
-
-
Dehydration:
-
Perform a graded ethanol series as described in Protocol 1 (70%, 95%, 100%).[10]
-
-
Clearing:
-
Imaging:
-
Mount and image as described in Protocol 1.
-
Visualizations
References
- 1. Rapid tissue processing technique: A novel method using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.njit.edu [research.njit.edu]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. Optical clearing of unsectioned specimens for three-dimensional imaging via optical transmission and emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. refractiveindex.info [refractiveindex.info]
- 8. This compound, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. This compound USP NF BP Ph Eur JP EP IP FCC Grade Manufacturers [anmol.org]
- 10. Exploring Adipose Tissue Structure by Methylsalicylate Clearing and 3D Imaging [jove.com]
- 11. jove.com [jove.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
improving yield in methyl salicylate esterification reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of methyl salicylate through the esterification of salicylic acid with methanol.
Troubleshooting Guide
Low yield is a common issue in Fischer esterification reactions. This guide outlines potential causes and actionable solutions to improve the yield of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Yield (<70%) | Incomplete Reaction: The Fischer esterification is a reversible reaction, and the equilibrium may not have shifted sufficiently towards the product.[1][2][3] | Increase Reaction Time: Extend the reflux period to allow the reaction to reach equilibrium. A typical reflux time is 60-75 minutes.[2][4] Use Excess Methanol: Employing a significant excess of methanol can shift the equilibrium towards the formation of this compound, in accordance with Le Châtelier's principle.[1][2][4][5][6] A 4-fold excess is often effective.[6] | An increase in yield by driving the reaction to completion. Yields of over 90% have been reported with optimized conditions.[7] |
| Water in the Reaction Mixture: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, hydrolyzing the ester.[1][8] | Use a Drying Agent: Incorporate a water-absorbing agent like anhydrous sodium sulfate or silica gel into the reaction mixture.[1][9] Dean-Stark Trap: For larger scale reactions, a Dean-Stark apparatus can be used to physically remove water as it forms. | Improved yield by preventing the reverse hydrolysis reaction. | |
| Insufficient Catalyst: The acid catalyst (commonly concentrated sulfuric acid) is crucial for protonating the carbonyl group of salicylic acid, making it more electrophilic.[2][4][10] An inadequate amount will slow the reaction rate. | Ensure Catalytic Amount: While catalytic, a sufficient amount of concentrated H₂SO₄ is necessary. Typically, a few drops to a few milliliters are used depending on the scale.[6][11] | An accelerated reaction rate leading to a higher conversion of reactants to product within the given timeframe. | |
| Product Loss During Workup | Incomplete Extraction: this compound may not be fully extracted from the aqueous layer during the workup process. | Multiple Extractions: Perform multiple extractions with a suitable organic solvent like dichloromethane or diethyl ether.[4][7] It is more efficient to perform several small extractions than one large one.[7] | Maximized recovery of the synthesized this compound from the reaction mixture. |
| Emulsion Formation: The formation of an emulsion during extraction can make layer separation difficult, leading to product loss. | Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break up emulsions. | Clearer separation of aqueous and organic layers, facilitating more efficient product isolation. | |
| Hydrolysis during Neutralization: Using a strong base for neutralization can potentially hydrolyze the ester product. | Use a Mild Base: Wash the organic layer with a mild basic solution, such as 5% sodium bicarbonate, to neutralize the acid catalyst and any unreacted salicylic acid.[4][11][12] | Preservation of the ester product while effectively removing acidic impurities. | |
| Side Reactions | Polymerization of Salicylic Acid: Under strongly acidic conditions, salicylic acid can polymerize, appearing as a white solid.[1][7] | Controlled Acid Addition: Add the concentrated sulfuric acid slowly and with stirring to the methanol and salicylic acid solution to dissipate heat and minimize localized high concentrations of acid.[4] | Reduced formation of unwanted polymeric byproducts, leading to a purer product and potentially higher yield. |
| Esterification of the Phenolic Group: While less likely with methanol, esterification at the hydroxyl group of salicylic acid is a possible side reaction. | Controlled Temperature: Maintain the recommended reaction temperature (gentle reflux) to favor the desired carboxylic acid esterification.[4] | Increased selectivity for the desired this compound product. |
Frequently Asked Questions (FAQs)
Q1: Why is an excess of methanol used in the synthesis of this compound?
A1: The Fischer esterification is a reversible reaction. According to Le Châtelier's principle, adding a large excess of one of the reactants (in this case, methanol) shifts the equilibrium position to the right, favoring the formation of the products (this compound and water).[1][2][4] This strategy is a common and effective way to maximize the yield of the desired ester.[5][6]
Q2: What is the role of the concentrated sulfuric acid in this reaction?
A2: Concentrated sulfuric acid acts as a catalyst.[3][10] It protonates the carbonyl oxygen of the salicylic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.[2][4][13] This significantly increases the rate of the reaction, which would otherwise be very slow.[2][4] It also acts as a dehydrating agent to some extent, absorbing the water produced.
Q3: My final product has a low pH. What should I do?
A3: A low pH indicates the presence of residual sulfuric acid or unreacted salicylic acid. To remedy this, you should wash the organic layer containing your product with a mild base, such as a 5% sodium bicarbonate solution, during the workup process.[4][11][12] This will neutralize the acids, forming water-soluble salts that can then be removed with the aqueous layer. Continue the washes until the evolution of CO₂ gas (bubbling) ceases.[12]
Q4: I noticed a white precipitate forming in my reaction flask. What is it and how can I avoid it?
A4: The white precipitate is likely a polymer formed from salicylic acid molecules reacting with each other under the strongly acidic conditions.[1][7] This can be minimized by adding the concentrated sulfuric acid catalyst slowly and with continuous stirring to the solution of salicylic acid in methanol.[4] This ensures better heat dissipation and avoids localized high concentrations of acid that can promote polymerization.
Q5: How can I effectively remove the water produced during the esterification?
A5: Removing water is crucial for driving the reaction to completion. For lab-scale synthesis, you can add a drying agent like anhydrous sodium sulfate or silica gel directly to the reaction mixture.[1][9] For larger-scale reactions, a Dean-Stark apparatus is an effective method for continuously removing water as an azeotrope with a solvent like toluene.[14]
Experimental Protocols
Standard Protocol for this compound Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve salicylic acid in an excess of methanol (e.g., for 0.035 moles of salicylic acid, use 12.5 mL of methanol).[7]
-
Catalyst Addition: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution.[4][7]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil for 60-75 minutes.[2][4]
-
Cooling: After the reflux period, allow the mixture to cool to room temperature.[7]
-
Extraction: Transfer the cooled mixture to a separatory funnel. Add deionized water and an immiscible organic solvent, such as dichloromethane.[7][12] Shake the funnel gently, venting frequently, to extract the this compound into the organic layer.
-
Washing: Separate the organic layer. Wash it sequentially with water and then with a 5% sodium bicarbonate solution to remove unreacted acid and the catalyst.[4][7] Repeat the bicarbonate wash until no more CO₂ gas evolves.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[1][4][7]
-
Isolation: Decant or filter the dried solution to remove the drying agent. Evaporate the solvent using a rotary evaporator to obtain the final this compound product.[7][12]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for this compound synthesis and potential side reactions.
References
- 1. ivypanda.com [ivypanda.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ivypanda.com [ivypanda.com]
- 8. byjus.com [byjus.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. This compound: Synthesis, Composition, Applications, and Storage Insights_Chemicalbook [chemicalbook.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Methyl Salicylate Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the hydrolysis of methyl salicylate.
Troubleshooting Guide: Incomplete Hydrolysis of this compound
Incomplete hydrolysis of this compound is a common issue that can lead to low yields of the desired product, salicylic acid. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Visual Troubleshooting Flowchart
Caption: Troubleshooting workflow for incomplete this compound hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete this compound hydrolysis?
A1: The most frequent causes include:
-
Insufficient Base: An inadequate amount of sodium hydroxide (NaOH) is a primary reason for incomplete reaction. A sufficient molar excess is required to drive the reaction to completion.[1][2]
-
Low Reaction Temperature: The hydrolysis of esters is temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a standard timeframe.[3]
-
Inadequate Reaction Time: The hydrolysis reaction requires a certain amount of time to go to completion. Shortening the recommended reaction time can result in unreacted this compound.
-
Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized areas of low reactant concentration, hindering the reaction.
-
Incorrect Acidification: After the hydrolysis, salicylic acid is precipitated by adding a strong acid. If the solution is not made sufficiently acidic, the precipitation will be incomplete, leading to a low yield of the final product.[4][5]
Q2: How can I determine if my hydrolysis reaction is complete?
A2: Several analytical techniques can be employed to monitor the reaction progress and confirm its completion:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying this compound and salicylic acid in the reaction mixture.[6][7][8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to identify and quantify the components of the reaction mixture.[6]
-
Thin-Layer Chromatography (TLC): TLC can provide a qualitative assessment of the reaction's progress by showing the disappearance of the this compound spot and the appearance of the salicylic acid spot.
Q3: What is the optimal concentration of sodium hydroxide for the hydrolysis of this compound?
A3: A significant molar excess of sodium hydroxide is generally recommended. Some protocols suggest using 7 molar equivalents of base to each molar equivalent of this compound.[1] This ensures that there is enough hydroxide to act as a nucleophile and to neutralize the resulting salicylic acid.[1]
Q4: What are the recommended reaction time and temperature for complete hydrolysis?
A4: The optimal time and temperature can vary depending on the specific protocol and the scale of the reaction. However, a common recommendation is to reflux the reaction mixture for at least 30 minutes.[1] Some procedures suggest a reflux time of 15-20 minutes.[4][11][12] The temperature should be maintained at the boiling point of the solvent, which is typically an aqueous solution of sodium hydroxide.
Data Presentation: Reaction Parameter Comparison
The following table summarizes key parameters from various experimental protocols for the hydrolysis of this compound.
| Parameter | Protocol 1[1] | Protocol 2[4] | Protocol 3[11] | Protocol 4[12] |
| This compound | 10 mmol (1.52 g) | 50 mmol (7.5 g) | 4 mL | 2.2 cm³ |
| Sodium Hydroxide | 70 mmol (2.8 g) in 14 mL of 5M solution | 5.0 g in 25 mL of 5M solution | 40 mL of 6M solution | 22 cm³ of 2 mol dm⁻³ solution |
| Molar Ratio (NaOH:MeSA) | 7:1 | ~2.5:1 | ~60:1 | ~2.9:1 |
| Reaction Time | 30 minutes (reflux) | 20 minutes (reflux) | 15 minutes (gentle boil) | 15 minutes (reflux) |
| Reaction Temperature | Boiling point of the aqueous solution | Boiling point of the aqueous solution | Gentle boil | Boiling point of the aqueous solution |
| Acidification Agent | 2N Sulfuric Acid | 3M Sulfuric Acid | 8M Sulfuric Acid | 2 mol dm⁻³ Hydrochloric Acid |
Experimental Protocols
Detailed Methodology for Base-Catalyzed Hydrolysis of this compound
This protocol is a synthesis of common laboratory procedures for the saponification of this compound.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) pellets or a concentrated solution (e.g., 5M)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (e.g., 2N or 3M)
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Beakers
-
Graduated cylinders
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and a 5M sodium hydroxide solution. A typical molar ratio is 1:7 (this compound:NaOH).[1] A white precipitate may form but will dissolve upon heating.[1][13]
-
Reflux: Add a boiling stone or a magnetic stir bar to the flask. Attach a reflux condenser and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle or water bath and maintain the reflux for 30 minutes with continuous stirring.[1]
-
Cooling: After the reflux period, remove the heating source and allow the flask to cool to room temperature.
-
Acidification and Precipitation: Transfer the cooled reaction mixture to a beaker. Slowly add a strong acid (e.g., 2N H₂SO₄) with constant stirring until the solution is acidic.[1][4] This can be checked using pH paper or a pH meter. A white precipitate of salicylic acid will form.
-
Complete Precipitation: To ensure maximum precipitation, cool the mixture in an ice bath.[4]
-
Isolation of Product: Collect the salicylic acid crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing and Drying: Wash the collected crystals with a small amount of cold water to remove any remaining impurities. Allow the crystals to air dry or dry them in a desiccator.
Signaling Pathway: Saponification of this compound
The hydrolysis of this compound in the presence of a strong base like sodium hydroxide is a classic example of a saponification reaction.
Caption: Reaction pathway for the saponification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The analysis of this compound and salicylic acid from Chinese herbal medicine ingestion. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The analysis of this compound and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD [mdpi.com]
- 11. magritek.com [magritek.com]
- 12. Basic hydrolysis of this compound to produce salicylic acid [sites.google.com]
- 13. Hydrolysis of Oil of Wintergreen | Chem Lab [chemlab.truman.edu]
Technical Support Center: Optimizing Methyl Salicylate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of methyl salicylate, with a particular focus on the impact of reflux time on reaction outcomes.
Troubleshooting and FAQs
This section addresses common issues encountered during the Fischer esterification of salicylic acid with methanol.
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis are a common issue, often stemming from the reversible nature of the Fischer esterification reaction. Here are the primary causes and troubleshooting steps:
-
Incomplete Reaction: The esterification reaction between salicylic acid and methanol is an equilibrium process.[1] To drive the reaction towards the product (this compound), an excess of one reactant is typically used. Given that methanol is also the solvent, using a large excess of methanol is a common and effective strategy to push the equilibrium forward.[1]
-
Insufficient Reflux Time: The reaction may not have reached equilibrium if the reflux time is too short. The optimal reflux duration can vary based on the scale of the reaction and the efficiency of the heating and condenser setup. It is recommended to reflux for a minimum of 60-75 minutes, with some protocols extending to several hours to maximize conversion.[1][2]
-
Loss During Workup: Significant product loss can occur during the extraction and washing steps. This compound has some solubility in the aqueous layers, so minimizing the volume of washing solutions and performing multiple extractions with smaller volumes of an organic solvent can improve recovery.
-
Side Reactions: Although less common under typical Fischer esterification conditions, side reactions can occur, consuming starting materials and reducing the yield of the desired product. Ensuring the use of pure reagents and maintaining the correct reaction temperature can mitigate this.
Question: How do I know if my reaction has gone to completion?
Answer: Monitoring the reaction progress is crucial for optimization. The most common method is Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can visualize the disappearance of the starting material (salicylic acid) and the appearance of the product (this compound). The reaction is considered complete when the spot corresponding to salicylic acid is no longer visible on the TLC plate.
Question: My final product is impure. What are the likely contaminants and how can I remove them?
Answer: The most common impurity in the final product is unreacted salicylic acid. Due to its acidic nature, it can be effectively removed during the workup procedure.
-
Sodium Bicarbonate Wash: After the reaction, the crude product should be washed with a saturated solution of sodium bicarbonate. The basic solution will react with the acidic salicylic acid to form sodium salicylate, which is water-soluble and will be partitioned into the aqueous layer, effectively separating it from the this compound.[3]
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Recrystallization: If significant impurities remain after the aqueous workup, recrystallization can be employed as a final purification step.
Question: What is the role of the sulfuric acid catalyst, and can I use a different acid?
Answer: Concentrated sulfuric acid is a strong acid that acts as a catalyst by protonating the carbonyl oxygen of the salicylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. While other strong acids like hydrochloric acid can be used, sulfuric acid also acts as a dehydrating agent, helping to remove the water produced during the reaction and further shifting the equilibrium towards the products.
Data Presentation: Effect of Reflux Time on Yield
The following table summarizes representative data on the effect of reflux time on the percentage yield of this compound under typical laboratory conditions.
| Reflux Time (minutes) | Average Yield (%) | Purity (%) | Observations |
| 30 | 45 | 85 | Significant amount of unreacted salicylic acid present. |
| 60 | 70 | 92 | Good conversion, with a noticeable decrease in starting material. |
| 90 | 85 | 98 | Near-complete conversion, considered optimal for many lab scales. |
| 120 | 86 | 98 | Marginal increase in yield, suggesting the reaction is at or near equilibrium. |
| 240 | 86 | 97 | No significant improvement in yield; potential for minor side product formation with prolonged heating. |
Note: These values are illustrative and can vary based on specific reaction conditions such as reactant ratios, catalyst concentration, and apparatus efficiency.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, with an emphasis on optimizing the reflux time.
Materials:
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Salicylic acid
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Methanol (anhydrous)
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Concentrated sulfuric acid
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Sodium bicarbonate (saturated solution)
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Anhydrous magnesium sulfate
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Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
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Round-bottom flask
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Reflux condenser
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Heating mantle or water bath
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Separatory funnel
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Beakers and Erlenmeyer flasks
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TLC plates and developing chamber
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve salicylic acid in an excess of methanol. A typical molar ratio is 1:10 (salicylic acid to methanol).
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Catalyst Addition: While stirring the solution, slowly add concentrated sulfuric acid dropwise. The addition is exothermic and should be done carefully.
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Reflux: Attach the reflux condenser and heat the mixture to a gentle boil. The reflux time is the primary variable for optimization. It is recommended to run parallel experiments with different reflux times (e.g., 60, 90, and 120 minutes) to determine the optimal duration for your specific setup.
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Reaction Monitoring: Periodically (e.g., every 30 minutes), take a small sample from the reaction mixture using a capillary tube and spot it on a TLC plate to monitor the disappearance of salicylic acid.
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Workup: After the desired reflux time, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
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Washing:
-
Wash the organic layer with deionized water to remove the excess methanol and sulfuric acid.
-
Next, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove unreacted salicylic acid. Repeat this wash until no more CO2 gas evolves.
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Finally, wash with brine (saturated NaCl solution) to remove any remaining water.
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
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Analysis: Determine the yield of the product and assess its purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
The following diagrams illustrate the key processes in optimizing this compound synthesis.
Caption: Experimental workflow for optimizing this compound synthesis.
Caption: Logical relationship between reflux time and reaction outcome.
References
challenges in separating methyl salicylate from unreacted reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of methyl salicylate from unreacted reagents and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample synthesized via Fischer esterification?
A1: The most common impurities are unreacted starting materials, namely salicylic acid and methanol. Additionally, the acid catalyst (commonly sulfuric acid) and water (a byproduct of the reaction) will be present. In some cases, side-reactions can lead to the formation of other salicylate esters.
Q2: Why did my reaction mixture solidify after adding a base during the workup?
A2: Solidification upon addition of a strong base, such as sodium hydroxide, is likely due to the saponification of the this compound ester back to sodium salicylate and methanol. To avoid this, it is recommended to use a milder base, such as a saturated sodium bicarbonate solution, to neutralize the acidic components of the reaction mixture.
Q3: My final product has a low yield. What are the potential reasons for this?
A3: Low yields in the synthesis of this compound can be attributed to several factors:
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Incomplete reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, it is common to use an excess of one reactant, typically methanol.
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Loss during workup: Product can be lost during liquid-liquid extractions if the layers are not separated properly or if an insufficient volume of extraction solvent is used.
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Loss during distillation: If the distillation is carried out too quickly or at an incorrect pressure, some of the product may be lost.
Q4: What is the purpose of washing the organic layer with brine?
A4: Washing the organic layer with brine (a saturated aqueous solution of sodium chloride) helps to remove dissolved water from the organic phase. The high salt concentration in the brine reduces the solubility of water in the organic solvent, effectively "pulling" the water into the aqueous phase. This is a preliminary drying step before using a chemical drying agent like anhydrous sodium sulfate or magnesium sulfate.
Troubleshooting Guides
Liquid-Liquid Extraction Issues
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel, especially when a base is present. | - Gently invert the separatory funnel multiple times instead of vigorous shaking.- Add a small amount of brine to the separatory funnel to help break the emulsion.- If the emulsion persists, allow the mixture to stand for a longer period or pass it through a bed of celite or glass wool. |
| Poor Separation of Layers | The densities of the aqueous and organic layers are too similar. | - Add more of the organic solvent or water to change the overall density of the respective layer.- Ensure you have selected an appropriate extraction solvent with a significant density difference from water. |
| Precipitate Forms at the Interface | Unreacted salicylic acid or its salt is precipitating out. | - Add a small amount of water to dissolve the precipitate if it is an inorganic salt.- If it is salicylic acid, ensure the aqueous layer is sufficiently basic to deprotonate it and keep it in the aqueous phase. |
Distillation Issues
| Problem | Possible Cause | Solution |
| Bumping (Sudden, Violent Boiling) | Uneven heating of the liquid. | - Add boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure even heating by using a heating mantle with a stirrer or a water/oil bath. |
| Product Not Distilling at the Expected Temperature | - Incorrect pressure (for vacuum distillation).- Thermometer bulb is not positioned correctly.- Presence of significant impurities. | - Ensure the vacuum system is sealed and the pressure is stable.- Position the top of the thermometer bulb level with the side arm of the distillation head.- A lower boiling point may indicate the presence of residual solvent, while a higher boiling point suggests impurities with higher boiling points. |
| Low Recovery of Distilled Product | - Inefficient condensation.- Product loss in the distillation apparatus. | - Ensure a steady flow of cold water through the condenser.- For high-boiling liquids like this compound, an air condenser may be sufficient. |
Quantitative Data
Table 1: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | 152.15 | 222 | 1.174 | Very slightly soluble |
| Methanol | 32.04 | 64.7 | 0.792 | Miscible |
| Salicylic Acid | 138.12 | 211 (decomposes) | 1.443 | Slightly soluble |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Unreacted Reagents
This protocol describes the separation of this compound from the reaction mixture after a Fischer esterification synthesis.
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Cool the Reaction Mixture: After the reflux period, allow the reaction mixture to cool to room temperature.
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Transfer to Separatory Funnel: Transfer the cooled mixture to a separatory funnel.
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Initial Water Wash: Add an equal volume of cold water to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Gently shake the funnel for 1-2 minutes. Allow the layers to separate. The lower, denser layer is the crude this compound. Drain the upper aqueous layer.
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Sodium Bicarbonate Wash: Add a saturated solution of sodium bicarbonate to the separatory funnel in small portions. Swirl the funnel gently after each addition and vent frequently, as the neutralization of the acid catalyst will produce carbon dioxide gas. Continue adding sodium bicarbonate solution until no more gas evolves. Shake gently and allow the layers to separate. Drain the lower organic layer into a clean flask.
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Brine Wash: Return the organic layer to the separatory funnel and add an equal volume of brine. Shake gently and allow the layers to separate. Drain the lower organic layer into a clean, dry Erlenmeyer flask.
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Drying: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer and swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.
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Isolation: Decant or filter the dried organic layer into a pre-weighed round-bottom flask. The this compound is now ready for further purification by distillation or can be used if purity is sufficient.
Protocol 2: Simple Distillation of this compound
This protocol is for the final purification of this compound after the initial workup.
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Apparatus Setup: Assemble a simple distillation apparatus. Use a heating mantle or an oil bath for heating. Do not use a water-cooled condenser, as the high boiling point of this compound can cause thermal stress and crack the glass; an air condenser is sufficient.
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Transfer Product: Transfer the crude, dried this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.
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Distillation: Begin heating the flask gently. The temperature will rise as any residual low-boiling solvents are removed. Discard this initial distillate.
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Collect the Product: As the temperature approaches the boiling point of this compound (approx. 222 °C at atmospheric pressure), change the receiving flask. Collect the fraction that distills over at a constant temperature.
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Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
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Characterization: The purified this compound should be a colorless to pale yellow liquid with a characteristic wintergreen scent.
Protocol 3: Column Chromatography for High-Purity Separation
This protocol provides a general guideline for the purification of this compound using column chromatography, adapted from analytical HPLC methods.
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Column Preparation:
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Stationary Phase: Use silica gel as the stationary phase. Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).
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Packing the Column: Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the solvent to drain until it is level with the top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample to the top of the column using a pipette.
-
-
Elution:
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Mobile Phase: A mixture of hexane and ethyl acetate is a common mobile phase for separating moderately polar compounds like this compound. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity if necessary.
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Running the Column: Add the mobile phase to the top of the column and begin collecting fractions. The progress of the separation can be monitored by thin-layer chromatography (TLC) of the collected fractions.
-
-
Fraction Analysis and Product Isolation:
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Spot each collected fraction on a TLC plate and develop it in the same mobile phase. Visualize the spots under a UV lamp.
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Combine the fractions that contain pure this compound.
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Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
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Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
Technical Support Center: Overcoming Equilibrium Limitations in Methyl Salicylate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of methyl salicylate. The content is designed to address common challenges encountered when trying to overcome the equilibrium limitations of this esterification reaction.
FAQs and Troubleshooting Guides
Fischer Esterification using Excess Methanol
This is a common method to shift the reaction equilibrium towards the product by utilizing a high molar ratio of methanol to salicylic acid.
Q: My reaction yield is lower than expected, even with a large excess of methanol. What are the possible causes and solutions?
A: Low yields in Fischer esterification can stem from several factors. Here's a troubleshooting guide:
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Incomplete Reaction:
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Cause: Insufficient reaction time or temperature. The esterification of salicylic acid is relatively slow.
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Solution: Ensure the reaction is refluxed for an adequate duration, typically several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction temperature should be maintained at the boiling point of methanol (around 65 °C).
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-
Water Contamination:
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Cause: The presence of water in the reactants or glassware can shift the equilibrium back towards the reactants.
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Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before use.
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Catalyst Issues:
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Cause: Insufficient amount or inactive catalyst. Concentrated sulfuric acid is a common catalyst, but its effectiveness can be compromised if it's old or has absorbed moisture.
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Solution: Use a fresh, concentrated sulfuric acid catalyst. The typical catalytic amount is around 3-5 mol% of the limiting reactant (salicylic acid).
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-
Product Loss During Workup:
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Cause: this compound has some solubility in the aqueous phase, and some product may be lost during the washing steps. Emulsion formation during extraction can also lead to product loss.
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Solution: Perform extractions with a suitable organic solvent like dichloromethane or diethyl ether. To minimize solubility losses in the aqueous phase, use a saturated sodium chloride solution (brine) for washing. If an emulsion forms, try adding more brine or filtering the mixture through a pad of celite.
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Side Reactions:
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Cause: At higher temperatures, there is a possibility of side reactions, such as the formation of ethers from methanol or polymerization of salicylic acid.
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Solution: Maintain the reaction temperature at the reflux temperature of methanol and avoid excessive heating.
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Q: How much excess methanol should I use?
A: A molar ratio of methanol to salicylic acid of 3:1 or higher is commonly used to effectively shift the equilibrium. Some procedures even use methanol as the solvent, creating a very large excess.
Reactive Distillation
Reactive distillation combines the chemical reaction and separation of products in a single unit, which can significantly improve conversion by continuously removing water.
Q: I'm using a reactive distillation setup, but my conversion rate is still low. What should I check?
A: Low conversion in a reactive distillation column can be due to several operational and design issues.
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Improper Reflux Ratio:
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Cause: The reflux ratio is a critical parameter that controls the separation efficiency and the residence time of reactants in the reactive zone. An incorrect reflux ratio can lead to either insufficient separation or inadequate reaction time.
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Solution: Optimize the reflux ratio. This often requires experimental investigation or process simulation. A higher reflux ratio generally improves separation but may decrease the overall production rate.
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-
Catalyst Deactivation:
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Cause: If using a solid catalyst, such as an ion-exchange resin, it can deactivate over time due to fouling or loss of active sites.
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Solution: Monitor the catalyst activity. If deactivation is suspected, the catalyst may need to be regenerated or replaced. For ion-exchange resins, regeneration typically involves washing with a strong acid to restore the H+ ions.
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Flooding or Weeping:
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Cause: These are hydrodynamic issues within the column. Flooding occurs when the vapor flow is too high, preventing the liquid from flowing down. Weeping happens when the vapor flow is too low, causing the liquid to leak through the trays instead of flowing across them. Both conditions reduce the efficiency of the separation and reaction.
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Solution: Adjust the reboiler duty (heat input) to control the vapor flow rate. Ensure the column is not being operated beyond its designed capacity.
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Incorrect Feed Location:
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Cause: The location of the reactant feeds can impact the concentration profiles within the column and, consequently, the reaction rate.
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Solution: The optimal feed location depends on the specific reaction and column design. Generally, reactants should be fed to the reactive section to maximize their concentration in the reaction zone.
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Q: What kind of catalyst is suitable for reactive distillation of this compound?
A: Both homogeneous catalysts like sulfuric acid and heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) can be used. Heterogeneous catalysts are often preferred as they are retained within the column, simplifying product purification.
Pervaporation-Assisted Esterification
Pervaporation uses a membrane to selectively remove water from the reaction mixture, thereby shifting the equilibrium.
Q: My pervaporation system is not effectively removing water, leading to poor conversion. What could be the problem?
A: Inefficient water removal in a pervaporation setup can be attributed to several factors related to the membrane and operating conditions.
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Membrane Fouling:
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Cause: The membrane surface can become fouled by reactants, products, or catalyst, which reduces its permeability and selectivity.
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Solution: Pre-treat the reaction mixture to remove any particulate matter. If fouling occurs, the membrane may need to be cleaned according to the manufacturer's instructions. In some cases, membrane replacement might be necessary.
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-
Low Transmembrane Flux:
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Cause: The driving force for pervaporation is the partial pressure difference across the membrane. A low vacuum on the permeate side or low operating temperature will result in a low flux.
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Solution: Ensure a high vacuum is maintained on the permeate side of the membrane. Increasing the operating temperature can also increase the flux, but this needs to be balanced with the thermal stability of the reactants and products.
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Membrane Degradation:
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Cause: The acidic catalyst (e.g., sulfuric acid) and some organic components can degrade the membrane material over time, leading to a loss of performance.
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Solution: Choose a membrane material that is chemically resistant to the reaction components. For acidic solutions, hydrophilic polymer membranes like polyvinyl alcohol (PVA) are often used. Regularly inspect the membrane for any signs of degradation.
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Q: How does the membrane area affect the reaction?
A: A larger membrane surface area will allow for a higher rate of water removal, which can lead to a faster reaction rate and higher conversion in a shorter amount of time.
Enzymatic Synthesis
The use of lipases as catalysts for esterification offers a green and highly selective alternative to chemical methods.
Q: My enzymatic synthesis of this compound is showing very low conversion. What are the likely reasons?
A: Low conversion in enzymatic esterification is often related to the enzyme's activity and the reaction environment.
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Enzyme Deactivation:
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Cause: Lipases can be deactivated by high temperatures, extreme pH, or the presence of certain organic solvents. Methanol, in particular, can be denaturing to some lipases at high concentrations.
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Solution: Optimize the reaction temperature, typically between 40-60 °C for most lipases. Ensure the pH of the reaction medium is within the optimal range for the specific lipase used. To mitigate methanol-induced deactivation, consider stepwise addition of methanol or using an immobilized enzyme, which can offer greater stability.
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Water Activity:
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Cause: While the removal of water is necessary to drive the reaction forward, a small amount of water is essential for maintaining the enzyme's catalytically active conformation. An completely anhydrous environment can lead to low enzyme activity.
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Solution: Control the water activity in the reaction medium. This can be achieved by adding a small, controlled amount of water or by using salt hydrates to buffer the water activity.
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Enzyme Inhibition:
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Cause: High concentrations of either the substrate (salicylic acid) or the product (this compound) can inhibit the enzyme's activity.
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Solution: Optimize the substrate molar ratio. If product inhibition is an issue, consider in-situ product removal techniques, such as pervaporation, coupled with the enzymatic reaction.
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Mass Transfer Limitations:
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Cause: If using an immobilized enzyme, the reaction rate can be limited by the diffusion of substrates to the enzyme's active sites and the diffusion of products away from it.
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Solution: Ensure adequate mixing to minimize external mass transfer limitations. The choice of immobilization support and the particle size of the immobilized enzyme can also affect internal mass transfer.
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Q: Which lipase is suitable for this compound synthesis?
A: Lipases such as Candida antarctica lipase B (CALB), often used in its immobilized form (e.g., Novozym 435), are known to be effective for a wide range of esterification reactions and could be a good starting point for this compound synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for different methods of overcoming equilibrium limitations in this compound production.
| Method | Typical Yield/Conversion | Reaction Time | Temperature (°C) | Key Parameters/Catalyst |
| Excess Methanol (Fischer Esterification) | 60-95% | 1-4 hours | ~65 (Reflux) | Molar ratio of Methanol:Salicylic Acid > 3:1; Sulfuric Acid catalyst |
| Reactive Distillation (Semi-Batch) | ~85% conversion, 99% purity | Continuous | Column dependent | Reflux ratio, Reboiler duty; Heterogeneous catalyst (e.g., ion-exchange resin) |
| Pervaporation-Assisted Esterification | >95% conversion | 10-15 hours | 60-70 | Membrane area, Permeate vacuum; Sulfuric Acid catalyst |
| Enzymatic Synthesis (Immobilized Lipase) | >80% yield | 24-72 hours | 40-60 | Lipase type and loading, Water activity, Molar ratio |
Experimental Protocols
Protocol for Fischer Esterification with Excess Methanol
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To a 250 mL round-bottom flask, add 13.8 g (0.1 mol) of salicylic acid and 96 g (120 mL, 3 mol) of methanol.
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Add a magnetic stir bar to the flask.
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Slowly and carefully add 1 mL of concentrated sulfuric acid to the mixture while stirring.
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Set up a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle.
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Maintain the reflux with continuous stirring for 2-3 hours.
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Monitor the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and wash with 50 mL of deionized water.
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Separate the organic layer and wash it with 50 mL of 5% sodium bicarbonate solution to neutralize the remaining acid (caution: CO2 evolution).
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Wash the organic layer again with 50 mL of brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
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Purify the product by vacuum distillation if necessary.
Protocol for Enzymatic Synthesis using Immobilized Lipase
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To a 100 mL Erlenmeyer flask, add 1.38 g (10 mmol) of salicylic acid and 1.6 g (20 mmol) of methanol.
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Add 5 mL of a suitable organic solvent (e.g., tert-butanol or hexane).
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Add 100-200 mg of immobilized lipase (e.g., Novozym 435).
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Add a small amount of molecular sieves (3Å) to remove the water produced during the reaction.
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Seal the flask and place it in an orbital shaker at 50 °C and 200 rpm.
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Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC or GC.
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Once the reaction reaches the desired conversion (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme.
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The immobilized enzyme can be washed with fresh solvent and reused.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
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Purify the product by column chromatography or vacuum distillation.
Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Troubleshooting Low Yield.
Technical Support Center: Enhancing the Stability of Methyl Salicylate in Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of products containing methyl salicylate. Our goal is to provide practical guidance to enhance the stability of your formulations, ensuring product quality and efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Loss of Potency - Degradation of this compound
Q1: I'm observing a significant decrease in the concentration of this compound in my formulation over time. What is the likely cause?
A1: The most common cause of this compound degradation is hydrolysis, especially in aqueous or emulsion-based formulations.[1][2][3] this compound is an ester that can break down into salicylic acid and methanol. This reaction is significantly accelerated by alkaline (high pH) conditions and elevated temperatures.[1][3]
Q2: How can I prevent the hydrolysis of this compound in my formulation?
A2: Several strategies can be employed to mitigate hydrolysis:
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pH Control: Maintaining the formulation at an acidic pH (ideally below 6.0) is the most effective way to slow down the hydrolysis of this compound. The rate of hydrolysis increases significantly in alkaline environments.
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Use of Buffering Agents: Incorporate a suitable buffer system (e.g., citrate or phosphate buffer) to maintain the desired acidic pH throughout the product's shelf life.
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Temperature Control: Store the formulation at controlled room temperature or in a cool place. Avoid exposure to high temperatures during manufacturing, storage, and transport, as heat accelerates the degradation process.[3]
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Encapsulation: Encapsulating this compound can create a protective barrier, shielding it from the aqueous environment and other reactive ingredients in the formulation. Techniques like microencapsulation with polymers can significantly improve its stability.
Q3: My formulation is anhydrous, but I still see some degradation. What else could be the cause?
A3: While hydrolysis is the primary concern, other degradation pathways for this compound include:
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Oxidation: Although less common than hydrolysis, oxidative degradation can occur, especially in the presence of oxygen, light, and trace metal ions.
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Photodegradation: Exposure to UV light can lead to the degradation of this compound.
To address these, consider the following:
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Antioxidants: The addition of antioxidants can help prevent oxidative degradation.
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Chelating Agents: Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidative reactions.
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Light-Resistant Packaging: Package the formulation in amber or opaque containers to protect it from light.[4][5]
Issue 2: Physical Instability - Precipitation, Phase Separation, and Color Change
Q4: I'm noticing a white precipitate forming in my aqueous or hydroalcoholic formulation. What is it and how can I prevent it?
A4: The white precipitate is most likely salicylic acid, the hydrolysis product of this compound. Salicylic acid has poor water solubility and will precipitate out as it forms. To prevent this:
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Control Hydrolysis: Implement the strategies mentioned in Q2 to minimize the formation of salicylic acid.
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Solubilizers: If a low level of hydrolysis is unavoidable, consider adding a solubilizing agent to keep the salicylic acid in solution.
Q5: My emulsion or gel formulation is showing signs of phase separation or a change in consistency. What could be the cause?
A5: Phase separation in emulsions or changes in gel viscosity can be complex issues. In the context of this compound formulations, potential causes include:
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pH Shift: The formation of salicylic acid from hydrolysis can lower the pH of the formulation. This pH shift can affect the stability of some emulsifiers and gelling agents (e.g., carbomers), leading to a breakdown of the formulation's structure.
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Ingredient Interactions: Other ingredients in your formulation might be interacting with this compound or its degradation products.
Troubleshooting Steps:
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Monitor pH: Regularly check the pH of your stability samples. A significant drop in pH is a strong indicator of hydrolysis.
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Select Robust Excipients: Choose emulsifiers and gelling agents that are stable across a wider pH range.
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Compatibility Studies: Conduct compatibility studies with all excipients to identify any potential adverse interactions.
Q6: My formulation is developing a yellow or brownish tint over time. What is causing this color change and how can I stop it?
A6: Discoloration in this compound formulations can be attributed to several factors:
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Oxidation: Oxidative degradation of this compound or other ingredients can produce colored byproducts.
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Interaction with Impurities: Trace impurities in the raw materials, particularly iron, can react with the phenolic group of this compound to form colored complexes.[3][6][7]
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Maillard Reaction: In formulations containing amines or amino acids, a Maillard-type reaction with sugars or other carbonyl-containing ingredients can lead to browning.
Preventative Measures:
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Use High-Purity Ingredients: Ensure all raw materials are of high purity and have low levels of metal impurities.
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Incorporate Antioxidants and Chelating Agents: As mentioned in Q3, antioxidants and chelating agents like EDTA are crucial for preventing oxidative and metal-catalyzed discoloration.
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Protect from Light: Use light-resistant packaging to prevent photodegradation that can lead to color changes.[4][5]
Quantitative Data on Stability
The following tables summarize the impact of various factors on the stability of this compound.
Table 1: Effect of Temperature on this compound Degradation in an Ointment Formulation [3]
| Storage Condition | Shelf-Life (t₉₀ - time for 10% degradation) |
| Room Temperature (25°C ± 5°C) | 131 days |
| Refrigerated (2°C - 8°C) | 176 days |
This data clearly indicates that lower storage temperatures significantly enhance the stability of this compound.
Table 2: Forced Degradation of this compound under Various Stress Conditions [6]
| Stress Condition | Duration | % Degradation |
| 1 M Hydrochloric Acid | 24 hours | Major Degradation |
| 1 M Sodium Hydroxide | 4 hours | Significant Degradation |
| UV Light (UVL-56 lamp) | 24 hours | Minimal Degradation |
| Heat (60°C) | 1 hour | Minimal Degradation |
This study highlights the susceptibility of this compound to acid and base hydrolysis.
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound and Salicylic Acid
This protocol outlines a general method for simultaneously quantifying this compound and its primary degradant, salicylic acid, to monitor the stability of a formulation.[8][9][10][11][12][13][14]
1. Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.02 M phosphate buffer adjusted to pH 2.3) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution. A typical starting point is a 70:30 (v/v) ratio of organic solvent to buffer.[8]
-
Flow Rate: 1.0 - 1.5 mL/min.[8]
-
Detection Wavelength: UV detection at approximately 230-305 nm. A photodiode array (PDA) detector is recommended to monitor peak purity.
-
Column Temperature: 30-35°C.[12]
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of this compound and salicylic acid reference standards in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of working standards by diluting the stock solutions to cover the expected concentration range.
-
Sample Preparation: Accurately weigh a portion of the formulation and extract the active ingredients using a suitable solvent. The extraction procedure will depend on the formulation matrix (e.g., cream, gel, ointment). This may involve solvent extraction, sonication, and centrifugation to remove excipients. Filter the final extract through a 0.45 µm filter before injection.
3. Validation:
-
The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[8][9][10][11][12][13][14]
Protocol 2: Accelerated Stability Study of a this compound Cream
This protocol describes a general approach for conducting an accelerated stability study to evaluate the effectiveness of different stabilizers.
1. Formulation Preparation:
-
Prepare a base cream formulation containing this compound.
-
Prepare variations of the base formulation, each containing a different stabilizer or combination of stabilizers (e.g., different antioxidants like BHT, BHA, or tocopherol at various concentrations; a chelating agent like EDTA; different pH/buffer systems). Include a control formulation with no additional stabilizers.
2. Stability Testing:
-
Package the formulations in appropriate containers (e.g., amber glass jars or opaque tubes).
-
Store the samples under accelerated stability conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[15][16]
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).
3. Sample Analysis:
-
At each time point, analyze the samples for the following:
-
Appearance: Color, odor, and signs of phase separation or precipitation.
-
pH: Measure the pH of the formulation.
-
Assay of this compound and Salicylic Acid: Use a validated stability-indicating HPLC method (as described in Protocol 1) to determine the concentration of this compound and the formation of salicylic acid.
-
Viscosity: Measure the viscosity to assess any changes in the physical properties of the cream.
-
4. Data Analysis:
-
Plot the concentration of this compound versus time for each formulation.
-
Calculate the degradation rate and shelf-life for each formulation to compare the effectiveness of the different stabilization strategies.
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apackaginggroup.com [apackaginggroup.com]
- 5. Why Amber Glass Jars Are Perfect for Sensitive Products [containerandpackaging.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a stability indicating HPLC-DAD method for the simultaneous determination of mometsone furoate and salicylic acid in an ointment matrix - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. wjpsonline.com [wjpsonline.com]
- 10. ijsrp.org [ijsrp.org]
- 11. turkjps.org [turkjps.org]
- 12. Development and validation of a stability-indicating HPLC method for simultaneous determination of salicylic acid, betamethasone dipropionate and their related compounds in Diprosalic Lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Effect of accelerated stability on the physical, chemical, and mechanical properties of experimental bleaching gels containing different bioadhesive polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing water content to drive methyl salicylate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl salicylate. The focus is on strategies to maximize product yield by managing water content during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound via Fischer esterification?
A1: The synthesis of this compound from salicylic acid and methanol is a reversible equilibrium reaction.[1][2] The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants, thus reducing the yield of the desired ester.[1][3] Therefore, a key challenge is to effectively remove water from the reaction mixture to drive the equilibrium towards the formation of this compound.[1][4]
Q2: What are the common methods to drive the equilibrium towards product formation?
A2: There are two primary strategies to favor the formation of this compound:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically methanol, shifts the equilibrium to the product side according to Le Chatelier's principle.
-
Removal of Water: Actively removing water as it is formed will also drive the reaction to completion.[4][5] This can be achieved through several techniques as detailed in the troubleshooting guide.
Q3: What is the role of the acid catalyst in this reaction?
A3: An acid catalyst, commonly concentrated sulfuric acid or p-toluenesulfonic acid, is essential to increase the rate of the esterification reaction.[1][6] The catalyst protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[4] It also facilitates the departure of water as a leaving group.[4]
Q4: Are there any common side reactions to be aware of?
A4: Yes, a potential side reaction is the polymerization of salicylic acid, where the phenol group of one molecule reacts with the carboxylic acid group of another.[1] This can result in the formation of a white solid polymer and reduce the yield of this compound.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | The reaction has not reached completion due to the equilibrium nature of the Fischer esterification.[1] | - Increase the molar excess of methanol. - Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.[5][7] - Ensure an adequate amount of acid catalyst is used.[1] |
| Loss of product during the workup and purification steps.[1][8] | - Perform extractions carefully to minimize loss in the aqueous layer.[8] - Ensure complete transfer of the product between vessels. | |
| Incomplete reaction due to insufficient reaction time or temperature. | - Increase the reflux time.[9] - Ensure the reaction mixture is maintained at the appropriate reflux temperature (around 65-100°C depending on the specific protocol).[5][10] | |
| Presence of Unreacted Salicylic Acid in the Final Product | Incomplete esterification. | - Drive the reaction further to completion using the methods described for low yield. |
| Inefficient removal during the workup. | - Wash the organic layer thoroughly with a sodium bicarbonate or sodium carbonate solution to neutralize and remove any unreacted salicylic acid as its water-soluble salt.[11][9] | |
| Water Contamination in the Final Product | Incomplete drying of the organic layer after extraction. | - Use an adequate amount of a suitable drying agent such as anhydrous magnesium sulfate or sodium sulfate.[9][12] - Ensure the drying agent is in contact with the solution for a sufficient amount of time (e.g., 15-30 minutes).[13] |
| Insufficient removal of the aqueous layer during extraction. | - Carefully separate the aqueous and organic layers in the separatory funnel.[12] A final wash with brine can help to remove bulk water from the organic layer.[12][13] | |
| Formation of a White Precipitate During the Reaction | Polymerization of salicylic acid.[1] | - While difficult to reverse, ensuring proper reaction conditions (e.g., temperature) may minimize this side reaction. The polymer is typically insoluble and can be separated during workup.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Excess Methanol
This protocol focuses on driving the reaction by using a significant excess of methanol.
Materials:
-
Salicylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (or diethyl ether)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve salicylic acid in an excess of methanol (e.g., a 10-fold molar excess).[4]
-
Slowly add concentrated sulfuric acid as a catalyst (approximately 3-5 mol% relative to the salicylic acid) while stirring.[1][4]
-
Attach a reflux condenser and heat the mixture to a gentle boil for 1-2 hours.[5]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add deionized water and dichloromethane to extract the this compound. The organic layer will contain the product.
-
Wash the organic layer sequentially with deionized water and then with a 5% sodium bicarbonate solution to remove unreacted salicylic acid and the sulfuric acid catalyst.[9]
-
Wash the organic layer again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.[9]
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to yield crude this compound.
-
The product can be further purified by distillation.[9]
Protocol 2: Synthesis of this compound with Azeotropic Water Removal
This protocol utilizes a Dean-Stark apparatus to remove water as it is formed.
Materials:
-
Salicylic acid
-
Methanol
-
Toluene (or another suitable solvent that forms an azeotrope with water)
-
p-Toluenesulfonic acid (or concentrated sulfuric acid)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a round-bottom flask, add salicylic acid, methanol (a slight excess), and toluene.
-
Add the acid catalyst (e.g., p-toluenesulfonic acid).
-
Set up a Dean-Stark apparatus with a reflux condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.[5]
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture and proceed with the extraction and purification steps as described in Protocol 1 (steps 4-10).
Quantitative Data Summary
| Parameter | Reference Protocol/Study | Value(s) | Notes |
| Reactant Ratio (Methanol:Salicylic Acid) | General recommendation | 10:1 (molar ratio) | Using excess methanol drives the equilibrium towards the product.[4] |
| Catalyst Loading (H₂SO₄) | Typical laboratory procedures | 3-5 mol% | Sufficient to catalyze the reaction without excessive side reactions.[1][4] |
| Reaction Temperature | Fischer Esterification | 65-100 °C | The reflux temperature will depend on the boiling point of the alcohol and any co-solvent used.[5][10] |
| Reaction Time | Various protocols | 1 - 7 hours | Reaction time can be monitored by techniques like TLC to determine completion.[9] |
| Reported Yields | Laboratory experiments | 65% - 94% | Yields can vary significantly based on the specific conditions and purification methods.[1][8] |
| Simulation study (Semi-batch) | 85% conversion | This study suggests high conversion rates are achievable with optimized processes.[14] | |
| Reported Purity | Simulation study (Semi-batch) | 99% | High purity is attainable with effective purification techniques.[14] |
Visualizations
References
- 1. ivypanda.com [ivypanda.com]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. scribd.com [scribd.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. ivypanda.com [ivypanda.com]
- 9. prepchem.com [prepchem.com]
- 10. CN102267911A - Synthesis method of this compound - Google Patents [patents.google.com]
- 11. chegg.com [chegg.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Heat in Exothermic Methyl Salicylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the exothermic synthesis of methyl salicylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is overheating and turning dark. What is happening and what should I do?
A: Overheating is a common issue in the Fischer esterification of salicylic acid with methanol, which is an exothermic reaction. The dark color likely indicates the decomposition of salicylic acid or the occurrence of side reactions, such as etherification of the alcohol, catalyzed by the strong acid at high temperatures.[1][2]
Immediate Actions:
-
Immediately remove the heat source.
-
If the reaction is in a flask, immerse it in an ice-water bath to rapidly cool the contents.[3]
-
Ensure the condenser is functioning efficiently with a steady flow of cold water.[4]
Preventative Measures:
-
Slow Addition of Catalyst: Concentrated sulfuric acid should be added slowly and in small portions while the reaction mixture is being stirred and cooled in an ice bath.[5][6] This dissipates the heat generated from the initial acid-alcohol interaction.
-
Controlled Heating: Use a controlled heating source like a water bath or a heating mantle connected to a variac to maintain a gentle reflux.[4][7] Avoid direct heating with a flame.
-
Adequate Cooling: Ensure a continuous and sufficient flow of coolant through the reflux condenser.[8] For highly exothermic setups, consider a more efficient condenser.
Q2: The yield of my this compound is consistently low. What are the potential causes?
A: Low yield can stem from several factors related to the equilibrium nature of the Fischer esterification and procedural errors.
-
Incomplete Reaction: The reaction is reversible.[9] To drive it towards the product (this compound), an excess of one reactant, typically methanol, is used.[9] Insufficient reflux time can also lead to an incomplete reaction.[1]
-
Loss During Workup: this compound is an oil and can be lost during the separation and washing steps.[1] Inefficient extraction or vigorous shaking that leads to emulsion formation can reduce the isolated yield.
-
Water Contamination: The presence of water in the reactants or from the atmosphere can shift the equilibrium back towards the starting materials. Using a drying tube on the condenser can help mitigate this.[5]
-
Overheating: As mentioned in Q1, overheating can lead to the formation of by-products, reducing the yield of the desired ester.[1]
Q3: How can I effectively control the temperature of the reaction?
A: Effective temperature control is crucial for both safety and yield.
-
Reflux: The primary method for temperature control is heating the reaction mixture to a gentle boil (reflux).[10] The temperature of the reaction will be maintained at the boiling point of the solvent (methanol, approx. 65°C).
-
Cooling Baths: For the initial mixing of reagents, especially the addition of sulfuric acid, using an ice-water bath is recommended to manage the initial exotherm.[3]
-
Controlled Addition: Adding the catalyst dropwise allows for gradual heat release and better temperature management.[11]
-
Stirring: Continuous stirring ensures even heat distribution throughout the reaction mixture, preventing localized hotspots.[5][9]
Q4: What are the key safety precautions I should take during this synthesis?
A: Safety is paramount when dealing with exothermic reactions and corrosive chemicals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[12][13]
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood to avoid inhaling toxic fumes.[12]
-
Handling Concentrated Acids: Concentrated sulfuric acid is highly corrosive and causes severe burns.[14] Handle it with extreme care, and always add acid to the alcohol, never the other way around.
-
Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.[13] Have a neutralizing agent (like sodium bicarbonate) ready for acid spills.
-
Unattended Reactions: Never leave an exothermic reaction unattended.[12]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the synthesis of this compound based on various lab-scale protocols.
| Parameter | Value | Source(s) |
| Reactants | ||
| Salicylic Acid | 0.65 g - 30.4 g | [5][9][15][16] |
| Methanol | 10.0 mL - 70 mL (often in excess) | [5][9][15] |
| Conc. Sulfuric Acid (Catalyst) | 0.75 mL - 7 mL | [5][9][15] |
| Reaction Conditions | ||
| Reflux Temperature | ~65-100 °C (boiling point of methanol or gentle boiling) | [6][9] |
| Reaction Time | 40 minutes - 7 hours | [7][15] |
| Workup Reagents | ||
| Dichloromethane (for extraction) | 15 mL - 25 mL portions | [1][11][16] |
| 5% Sodium Bicarbonate (for washing) | 15 mL - 50 mL | [1][5][15] |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices. Researchers should adapt it based on their specific equipment and scale.
Materials:
-
Salicylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Dichloromethane
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Drying tube (with CaCl2)
Procedure:
-
Preparation: In a round-bottom flask, dissolve salicylic acid in an excess of methanol. Place a magnetic stir bar in the flask.[5][9]
-
Catalyst Addition: Cool the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid dropwise.[5][11]
-
Reflux: Attach a reflux condenser to the flask and cap it with a drying tube.[5] Heat the mixture to a gentle reflux using a heating mantle or water bath and maintain for 1-2 hours.[10][11]
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the contents to a separatory funnel containing cold water.[1] Extract the product with two portions of dichloromethane.[1][16]
-
Washing: Combine the organic layers and wash sequentially with water and then with a 5% sodium bicarbonate solution until effervescence ceases. This neutralizes any remaining acid.[1][15]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution into a pre-weighed flask.[1] Remove the dichloromethane solvent using a rotary evaporator to obtain the crude this compound oil.[11][16]
Visualizations
Caption: Relationship between reaction components and heat control measures.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. ivypanda.com [ivypanda.com]
- 2. CN110002998B - A kind of esterification reaction method and application in preparing wintergreen oil and diethyl oxalate - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - this compound (Oil of Wintergreen) - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. youtube.com [youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. youtube.com [youtube.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 13. moravek.com [moravek.com]
- 14. magritek.com [magritek.com]
- 15. prepchem.com [prepchem.com]
- 16. ivypanda.com [ivypanda.com]
Validation & Comparative
A Validated RPLC Method for Methyl Salicylate Determination: A Comparative Guide
A robust and efficient Reversed-Phase Liquid Chromatography (RPLC) method has been validated for the determination of methyl salicylate, offering a reliable analytical solution for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of this new RPLC method with alternative analytical techniques, supported by experimental data and detailed protocols.
A newly developed RPLC method demonstrates high sensitivity, specificity, and robustness for the quantification of this compound in various matrices, including pharmaceutical formulations.[1][2][3] The method utilizes a C8 column and an isocratic mobile phase, ensuring a short runtime of less than three minutes, which is advantageous for high-throughput quality control analysis.[1][2] Validation of this method was conducted in accordance with International Conference on Harmonization (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][3]
Comparative Analysis of Analytical Methods
The determination of this compound can be achieved through various analytical techniques. While the validated RPLC method offers a balance of speed, sensitivity, and simplicity, other methods such as Gas Chromatography (GC) and alternative High-Performance Liquid Chromatography (HPLC) configurations, including those coupled with mass spectrometry (LC-MS/MS), present distinct advantages and limitations. The following table summarizes the performance characteristics of the new RPLC method in comparison to other established techniques.
| Parameter | Validated RPLC Method | Alternative RP-HPLC Method 1 | Alternative RP-HPLC Method 2 | GC Method | LC-MS/MS Method |
| Linearity (R²) | 0.9999[1][2][3] | >0.999 | >0.997 | Not specified | Not specified |
| Concentration Range | 25-175 µg/mL[1][3] | 0.05-100.0 µg/mL[4] | 25.10-149.68 µg/mL[5] | Not specified | 1.75-50.0 ng/mL |
| Recovery | 99.78-100.0%[1][2][3] | 97.80-103.80% | 96.5-104.18%[5] | Not specified | Not specified |
| Intra-day Precision (RSD%) | <0.14%[1] | 0.145-0.821%[4] | Not specified | Not specified | Not specified |
| Inter-day Precision (RSD%) | <0.23%[1] | 0.233-2.673%[4] | Not specified | Not specified | Not specified |
| Limit of Detection (LOD) | Not specified | 0.0271 µg/mL[4] | Not specified | Not specified | <1.75 ng/mL[6] |
| Runtime | <3.0 min[1][2] | Not specified | 9 min[5] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the validated RPLC method and a representative alternative HPLC method are provided below to allow for replication and adaptation in various laboratory settings.
Validated RPLC Method Protocol[1][3]
-
Instrumentation: A Knauer HPLC system equipped with a model 1000 LC pump, a model 3950 autosampler, a model 2600 photodiode-array (PDA) detector, and a vacuum degasser was used.[3]
-
Chromatographic Conditions:
-
Standard Preparation:
-
Accurately weigh 0.1 g of this compound and dissolve it in methanol in a 100 mL volumetric flask.[1][3]
-
Dilute a 10 mL aliquot of the stock solution to 100 mL with the mobile phase to yield a final concentration of 100 µg/mL.[1][3]
-
Prepare a series of standard solutions with concentrations ranging from 25 to 175 µg/mL in the mobile phase for linearity evaluation.[1][3]
-
-
Sample Preparation (for medicated cream):
-
Weigh approximately 1.0 g of the cream sample into a 100 mL volumetric flask.
-
Add 20 mL of methanol and heat the flask on a water bath until boiling.
-
Cool the sample to room temperature and dilute to 100 mL with the mobile phase.
-
Filter the sample through a 0.45 µm membrane filter before injection.[1]
-
Alternative RP-HPLC Method for Simultaneous Determination[4]
-
Instrumentation: An RP-HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Standard and Sample Preparation: Specific protocols for standard and sample preparation would be dependent on the exact formulation and would need to be developed and validated.
Method Validation and Robustness
The validated RPLC method demonstrated excellent linearity over the concentration range of 25-175 µg/mL with a correlation coefficient (R²) of 0.9999.[1][2][3] The recovery of this compound was consistently between 99.78% and 100.0%.[1][2][3] The precision of the method was confirmed with relative standard deviation (RSD) values for intra-day and inter-day studies being less than 2.0%.[1][2][3]
Robustness of the method was evaluated by intentionally varying chromatographic parameters such as the mobile phase composition and column temperature. The results indicated that minor variations in these parameters did not significantly affect the chromatographic performance, with the tailing factor for this compound remaining less than 1.3 under all tested conditions.[1]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the RPLC method validation process and the experimental workflow for sample analysis.
Figure 1. RPLC Method Validation Workflow.
Figure 2. Experimental Workflow for Sample Analysis.
References
- 1. turkjps.org [turkjps.org]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, this compound, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aimspress.com [aimspress.com]
- 6. Development of an analytical method to detect this compound in human plasma | CORESTA [coresta.org]
A Comparative Guide to Methyl Salicylate and Salicylic Acid for Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methyl salicylate and salicylic acid for topical drug delivery, focusing on their performance, mechanisms of action, and supporting experimental data.
Introduction
Salicylic acid and its ester, this compound, are widely used active ingredients in topical formulations for their analgesic and anti-inflammatory properties. While both belong to the salicylate family, their physicochemical properties and mechanisms of action present distinct advantages and disadvantages for topical drug delivery. Salicylic acid is well-known for its keratolytic and anti-inflammatory effects, making it a staple in dermatological preparations. This compound, commonly known as oil of wintergreen, is primarily used as a counter-irritant to relieve musculoskeletal pain. It is readily absorbed through the skin and is hydrolyzed to salicylic acid, its active metabolite, in the tissues.[1][2] This guide delves into the experimental data comparing their skin permeation, bioavailability, and anti-inflammatory efficacy to aid in the selection of the appropriate agent for specific topical drug development projects.
Mechanisms of Action
This compound: The primary mechanism of action for topically applied this compound is counter-irritation. It induces a sensation of warmth on the skin, which helps to mask underlying pain signals.[1] Upon absorption, it is metabolized by esterases in the skin to salicylic acid.[3][4] The released salicylic acid then exerts its anti-inflammatory effects. Additionally, this compound can modulate transient receptor potential (TRP) channels, contributing to its analgesic effect.[1]
Salicylic Acid: Salicylic acid's anti-inflammatory action is primarily attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[5] Beyond COX inhibition, salicylic acid can also suppress the transcription of inflammatory genes by inhibiting the NF-κB signaling pathway.[6] It also exhibits keratolytic properties by promoting the shedding of epidermal cells.[5]
Performance Comparison: Experimental Data
In Vitro Skin Permeation
The permeation of active ingredients through the skin is a critical factor in the efficacy of topical formulations. In vitro studies using Franz diffusion cells are a standard method for evaluating this parameter.
| Parameter | This compound | Salicylic Acid | Skin Model | Study Findings |
| Permeability Flux | ~1.6-1.8 times higher than a salicylate salt formulation | - | Human full-thickness and epidermal membranes | This compound demonstrated greater permeability as a flux compared to a triethanolamine salicylate salt. The ratio of permeated this compound to salicylic acid was approximately 3:1.[7] |
| Percentage of Dose Permeated (24h) | No significant difference in total actives permeated | Similar cumulative amount formed and permeated from dermatomed skin and dermis | Human dermatomed skin, dermis, and epidermis | The total amount of permeated actives (this compound + salicylic acid) was not significantly different across various skin membrane types. The formation of salicylic acid was highest in the dermis.[3][4] |
| Initial Flux (after application of neat this compound) | - | 0.012 - 0.063 µg/cm²/min | Porcine skin | The initial flux of salicylic acid after application of neat this compound varied depending on the anatomical site.[8] |
In Vivo Bioavailability
In vivo studies provide insights into the systemic absorption of topically applied drugs.
| Parameter | This compound | Salicylic Acid | Study Design | Key Findings |
| Systemic Absorption | A considerable amount of salicylic acid is absorbed systemically.[9] | - | Comparison of topical this compound and oral aspirin in healthy volunteers. | Topical this compound resulted in significant systemic platelet inhibition, comparable to oral aspirin, indicating systemic absorption and subsequent hydrolysis to salicylic acid.[9][10] |
| Dermal Bioavailability | 11.8% - 30.7% | - | Review of various studies. | The dermal bioavailability of this compound can vary significantly based on formulation and application conditions. |
Experimental Protocols
In Vitro Skin Permeation Study
Objective: To quantify the percutaneous absorption of a topical formulation.
Apparatus: Franz diffusion cell
Experimental Workflow:
Figure 1: General workflow for an in vitro skin permeation study using a Franz diffusion cell.
Detailed Methodology:
-
Membrane Preparation: Excised human or animal skin is carefully prepared, often by dermatoming to a specific thickness (e.g., 200-400 µm), and stored frozen until use. Prior to the experiment, the skin is thawed and equilibrated.
-
Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: The receptor chamber is filled with a physiologically relevant medium, such as phosphate-buffered saline (PBS), and maintained at a constant temperature, typically 32°C, to mimic skin surface temperature. The fluid is continuously stirred to ensure a uniform concentration.
-
Dosing: A precise amount of the topical formulation is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis, and replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
Sample Analysis: The concentration of the active ingredient (and any metabolites) in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The cumulative amount of the drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
In Vivo Anti-inflammatory Assays
Objective: To evaluate the anti-inflammatory activity of a topical formulation.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Induction of Inflammation: A subcutaneous injection of a phlogistic agent, such as carrageenan (e.g., 1% solution), is administered into the plantar surface of the animal's hind paw.
-
Treatment: The test formulation is applied topically to the paw at a specified time before or after the carrageenan injection. A control group receives a placebo formulation, and a reference group may be treated with a known anti-inflammatory drug (e.g., diclofenac gel).
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Objective: To assess the anti-inflammatory effect of a topical product on UV-induced skin inflammation.
Methodology:
-
Subject Selection: Healthy volunteers with specific skin types are recruited.
-
Minimal Erythema Dose (MED) Determination: The MED, the lowest dose of UV radiation that produces a defined erythema, is determined for each subject.
-
UV Irradiation: Small areas of the skin, typically on the back, are exposed to a multiple of the MED (e.g., 1.5x MED).
-
Treatment: The test formulation and a placebo are applied to the irradiated sites immediately after exposure.
-
Erythema Assessment: The intensity of the resulting erythema is measured at different time points using a chromameter or through visual scoring by a trained observer.
-
Data Analysis: The reduction in erythema in the treated sites is compared to the placebo-treated sites.
Signaling Pathways
The anti-inflammatory effects of salicylates are mediated through the modulation of specific signaling pathways.
Figure 2: Salicylic acid's anti-inflammatory mechanism, involving inhibition of the NF-κB pathway and COX-2 expression and activity.
Conclusion
Both this compound and salicylic acid are effective topical agents with distinct characteristics. This compound's utility as a counter-irritant and its efficient conversion to salicylic acid in the skin make it a valuable component in analgesic formulations. Its higher lipophilicity may contribute to its enhanced skin permeation compared to salicylic acid salts.[7] However, this can also lead to significant systemic absorption, which warrants consideration in certain patient populations.[9]
Salicylic acid, on the other hand, offers potent anti-inflammatory and keratolytic effects, making it a preferred choice for treating inflammatory skin conditions. Its mechanism of action is well-characterized, involving both COX inhibition and suppression of inflammatory gene transcription.[5][6]
The choice between this compound and salicylic acid for topical drug development will depend on the therapeutic indication. For deep-seated musculoskeletal pain, the counter-irritant effect and efficient delivery of salicylate via this compound may be advantageous. For inflammatory dermatoses, the direct application of salicylic acid is more appropriate. The experimental data and protocols presented in this guide provide a foundation for making informed decisions in the formulation and development of novel topical therapies. It is important to note that direct head-to-head in vivo studies comparing the anti-inflammatory efficacy of topically applied this compound and salicylic acid are limited in the current literature. Therefore, formulation scientists must carefully consider the available permeation data and the distinct mechanisms of action when selecting an active ingredient.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Salicylic acid - Wikipedia [en.wikipedia.org]
- 6. uk.typology.com [uk.typology.com]
- 7. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. Comparison of oral aspirin versus topical applied this compound for platelet inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Natural and Synthetic Methyl Salicylate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of natural and synthetic methyl salicylate, supported by experimental data and detailed analytical protocols. The information presented is intended to assist researchers and professionals in selecting the appropriate grade of this compound for their specific applications, considering the distinct impurity profiles inherent to each source.
From a chemical standpoint, the this compound molecule is identical regardless of its origin.[1] However, the manufacturing or extraction process significantly influences the final purity and the nature of trace impurities. Synthetic this compound is typically produced through the Kolbe-Schmitt reaction of phenol followed by esterification with methanol, a process that can introduce specific byproducts.[1] Natural this compound is primarily obtained through the distillation of wintergreen leaves (Gaultheria procumbens) or sweet birch bark (Betula lenta), and its composition includes minor amounts of other naturally occurring compounds.[1][2]
Data Presentation: Purity and Impurity Profiles
The following table summarizes the key differences in purity and the characteristic impurities found in natural and synthetic this compound.
| Characteristic | Natural this compound | Synthetic this compound |
| Purity | Typically up to 99% this compound.[2] | Generally >99% pure.[1] |
| Key Impurities | - Linalool- Pinenes- Ethyl salicylate[1] | - Phenol- 4-Hydroxyisophthalic acid- Dimethyl 4-hydroxyisophthalate[1][2] |
| Source | Wintergreen leaves (Gaultheria spp.) or Birch bark (Betula spp.).[1][2] | Chemical synthesis from phenol and methanol.[1] |
| Identifier | Presence of minor natural constituents.[1] | Presence of synthesis byproducts like dimethyl 4-hydroxyisophthalate.[1][2] |
Experimental Protocols
Accurate determination of this compound purity and the identification of its source require specific analytical methodologies. The following are detailed protocols for commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a sample, making it ideal for analyzing the purity of this compound and detecting trace impurities.
Objective: To separate and identify the components of a this compound sample to determine its purity and identify any characteristic impurities that would indicate a natural or synthetic origin.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.
Reagents:
-
Helium (carrier gas), 99.999% purity.
-
This compound sample.
-
Reference standards for expected impurities (e.g., phenol, dimethyl 4-hydroxyisophthalate, linalool, pinene).
Procedure:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration (e.g., 1% v/v).
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at a rate of 5°C/min to 240°C.
-
Hold: Maintain at 240°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Mass Range: 35-400 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Calculate the purity by determining the peak area percentage of this compound relative to the total peak area.
-
Identify impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST) and by running reference standards. The presence of compounds like dimethyl 4-hydroxyisophthalate suggests a synthetic origin, while the presence of linalool or pinenes indicates a natural source.[1][3]
-
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a robust method for the precise quantification of this compound.
Objective: To accurately determine the concentration of this compound in a sample.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid or Formic acid (for mobile phase modification).
-
This compound reference standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[4] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.[5]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 305 nm.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comparative analysis of natural and synthetic this compound.
Caption: Workflow for the comparative purity analysis of this compound.
References
comparing the efficacy of different catalysts for methyl salicylate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methyl salicylate, a key compound in the pharmaceutical and fragrance industries, is a process critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts employed in the esterification of salicylic acid with methanol. The performance of each catalyst is evaluated based on key metrics such as conversion rates, selectivity, and reaction conditions, supported by experimental data from recent scientific literature.
Performance Comparison of Catalysts
The following table summarizes the quantitative performance of different catalysts in the synthesis of this compound. This data is compiled from various studies to provide a clear and concise comparison for researchers seeking to optimize their synthetic routes.
| Catalyst | Reactants | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | Salicylic Acid, Methanol | ~65 | 1.5 - 2 | ~70-94 | >99 | ~65-94 | [1] |
| Zeolite Hβ | Salicylic Acid, Dimethyl Carbonate | 150 | 4 | >90 | >95 | - | [2] |
| Zeolite HZSM-5 | Salicylic Acid, Dimethyl Carbonate | 150 | 4 | >90 | >95 | - | [2] |
| Mesoporous Aluminosilicate | Salicylic Acid, Dimethyl Carbonate | - | - | 98.6 | 77.0 | - | [2][3] |
| Sulfated Iron Oxide-Zirconia (10 wt.% Fe) | Salicylic Acid, Dimethyl Carbonate | 120 | 2.5 | 99 | 100 | - | [4] |
| Ce⁴⁺ Modified Cation-Exchange Resin | Salicylic Acid, Methanol | 95 | 12 | 93.3 | >99 | - | [2][5] |
| Brønsted Acidic Ionic Liquids | Salicylic Acid, Various Alcohols | 115 | 10 | 76-96 | - | 76-96 | [6] |
| Sulfonated Silica (SiO₂–SO₃H) | Acetylsalicylic Acid, Methanol | 120 | 0.67 | 94 | - | - | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using some of the key catalysts are provided below. These protocols are based on established laboratory procedures and offer a foundation for reproducible experimental work.
Sulfuric Acid Catalyzed Synthesis
This is the traditional and most common method for this compound synthesis via Fischer esterification.[1]
Materials:
-
Salicylic acid
-
Methanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve salicylic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 1.5 to 2 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and a 5% sodium bicarbonate solution to neutralize the unreacted acid.
-
Extract the this compound into an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the this compound by distillation.
Zeolite Hβ and HZSM-5 Catalyzed Synthesis
This method utilizes solid acid catalysts, which offer advantages in terms of separation and reusability.[2]
Materials:
-
Salicylic acid
-
Dimethyl carbonate (DMC)
-
Zeolite Hβ or HZSM-5 catalyst
-
Suitable solvent (if necessary)
Procedure:
-
In a high-pressure autoclave, combine salicylic acid, dimethyl carbonate, and the zeolite catalyst.
-
Seal the autoclave and heat the reaction mixture to 150°C under autogenous pressure.
-
Maintain the reaction for 4 hours with continuous stirring.
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
Separate the solid catalyst from the reaction mixture by filtration.
-
The product can be isolated from the filtrate by distillation. The catalyst can be washed, dried, and reused.
Sulfated Iron Oxide-Zirconia Catalyzed Synthesis
This protocol employs a robust solid superacid catalyst for the esterification.[4]
Materials:
-
Salicylic acid
-
Dimethyl carbonate (DMC)
-
Sulfated iron oxide-zirconia catalyst
Procedure:
-
Charge a batch reactor with salicylic acid, dimethyl carbonate, and the sulfated iron oxide-zirconia catalyst.
-
Heat the mixture to 120°C and maintain for 2.5 hours with vigorous stirring.
-
After the reaction period, cool the reactor and filter to recover the solid catalyst.
-
The this compound product can be purified from the liquid phase by distillation.
Visualizing the Process: Reaction and Workflow
To better understand the chemical transformation and the experimental process, the following diagrams are provided.
References
- 1. ivypanda.com [ivypanda.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green synthesis of this compound using novel sulfated iron oxide–zirconia catalyst | springerprofessional.de [springerprofessional.de]
- 5. Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating Methyl Salicylate as a Less Irritating Alternative to Capsaicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methyl salicylate and capsaicin, two common active ingredients in topical analgesic formulations. The focus is on evaluating their mechanisms of action, analgesic efficacy, and particularly their potential for skin irritation, supported by an overview of relevant experimental methodologies.
Introduction to Topical Analgesics
This compound and capsaicin are widely used to relieve musculoskeletal pain.[1][2] this compound, the primary component of wintergreen oil, is categorized as a counter-irritant.[3] Capsaicin, the compound responsible for the heat in chili peppers, produces a potent burning sensation and is used for its unique analgesic properties.[4] While both are effective, the initial irritation caused by capsaicin often limits patient compliance. This guide examines the evidence for this compound as a potentially better-tolerated alternative.
Mechanism of Action: A Tale of Two Pathways
The analgesic effects of this compound and capsaicin arise from distinct molecular mechanisms that influence sensory nerve perception.
This compound: This compound functions primarily as a counter-irritant.[2] When applied topically, it induces a mild irritation and redness of the skin (rubefaction) by dilating capillaries and increasing blood flow.[1][2] This creates a soothing sensation of warmth that is thought to mask underlying pain signals from muscles or joints served by the same nerves.[1][5] Furthermore, this compound penetrates the skin and is hydrolyzed to salicylic acid, which inhibits cyclooxygenase (COX) enzymes.[2][6] This action reduces the production of prostaglandins, key mediators of inflammation and pain, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[6] Some evidence also suggests it modulates transient receptor potential (TRP) channels, specifically TRPA1, contributing to its sensory effects.[1][6]
Capsaicin: The action of capsaicin is centered on its potent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, an ion channel found on nociceptive (pain-sensing) nerve fibers.[4][7] TRPV1 is also activated by heat and protons (low pH), which is why capsaicin induces a sensation of intense burning.[4] Initial activation of TRPV1 leads to an influx of cations (Na+ and Ca2+), depolarization of the neuron, and the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP).[8][9] This causes the initial burning pain and a localized "neurogenic inflammation."[8] However, with repeated application, capsaicin leads to a "defunctionalization" of these nerve fibers. This involves the depletion of Substance P and a reversible retraction of nerve fiber terminals, resulting in a long-lasting state of desensitization and a reduction in pain perception.[8][10]
Comparative Data Summary
The following table summarizes the key characteristics of this compound and capsaicin for easy comparison.
| Feature | This compound | Capsaicin |
| Primary Mechanism | Counter-irritation[2]; COX Inhibition[6] | TRPV1 Receptor Agonism & Defunctionalization[10] |
| Primary Receptor Target | TRPA1[1], COX-1/COX-2 (as salicylic acid)[6] | TRPV1[7] |
| Typical Sensation | Soothing warmth, mild irritation[1] | Intense burning, stinging, itching[4] |
| Onset of Irritation | Generally mild and immediate[11] | Acute and pronounced upon initial applications[9] |
| Onset of Analgesia | Relatively rapid distraction from pain[3] | Can take days to weeks of consistent use[3][12] |
| Key Side Effects | Mild skin irritation, redness[11]. Risk of systemic salicylate poisoning with excessive use[5]. | Significant burning sensation, erythema[9][13]. Allergic reactions are rare[14]. |
Signaling Pathway Visualizations
The diagrams below illustrate the distinct signaling pathways for each compound.
Caption: this compound's dual-action pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Over-the-Counter Topical Pain Medication Ingredients | PainScale [painscale.com]
- 4. Capsaicin - Wikipedia [en.wikipedia.org]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Capsaicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. The Mechanism for Topical Capsaicin's Initial Induction of Pain, Burning Sensation, and Mild Erythema When Treating Chronic Pain [ebmconsult.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Articles [globalrx.com]
- 12. Arthritis creams are probably better than goat tears - Los Angeles Times [latimes.com]
- 13. drugs.com [drugs.com]
- 14. ijpbms.com [ijpbms.com]
A Comparative Guide to In-Vitro and In-Vivo Models for Testing Methyl Salicylate Absorption
For Researchers, Scientists, and Drug Development Professionals
The assessment of dermal absorption is a critical step in the development and safety evaluation of topical drug products containing active ingredients such as methyl salicylate. Choosing the appropriate model, whether in-vitro or in-vivo, is paramount for obtaining reliable and relevant data. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in their decision-making process.
At a Glance: In-Vitro vs. In-Vivo Models
| Feature | In-Vitro Models | In-Vivo Models |
| Test System | Excised skin (human or animal) in a diffusion cell | Whole living organism (human or animal) |
| Key Advantages | High throughput, cost-effective, good for screening, reduced ethical concerns | Provides systemic absorption data (pharmacokinetics), accounts for metabolism and blood flow |
| Key Limitations | Lacks systemic circulation and metabolism, potential for barrier integrity issues | Expensive, lower throughput, ethically complex, inter-individual variability |
| Primary Endpoints | Permeation rate, flux, lag time, amount absorbed | Plasma concentration, bioavailability, excretion rates |
Quantitative Data Comparison
The following table summarizes quantitative data from various studies on this compound absorption using both in-vitro and in-vivo models. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions, formulations, and species.
| Model Type | Species/Skin Type | Formulation/Dose | Key Findings | Reference |
| In-Vitro | Human Breast Skin | 2 mM, 20 mM, 200 mM this compound | Absorption into receptor solution after 6.5 hours was 32%, 17%, and 11% for the low, medium, and high doses, respectively.[1][2] | [1][2] |
| In-Vitro | Human Skin | 20% this compound | Less than 20% of the total salicylate penetrated the skin within 24 hours. Approximately 25% of the absorbed this compound was hydrolyzed to salicylic acid.[3][4] | [3][4] |
| In-Vivo | Human | Dermal patches (2, 4, or 8) | After 8 hours of application of 8 patches, the average maximum plasma concentration of this compound was 29.5 +/- 10.5 ng/mL.[5] | [5] |
| In-Vivo | Human | Commercial this compound formulation | Tissue levels of salicylate were approximately 30-fold higher than plasma concentrations, suggesting direct tissue penetration.[6] | [6] |
| In-Vivo | Human | Bathing in 0.03 g/l this compound | Plasma levels of 220-820 ng/ml were observed 1 hour after the start of the bath.[7] | [7] |
| In-Vivo | Rat (Wistar) | Commercial Salicylate products | The study suggested that direct penetration of salicylate was predominant in the top muscle layer at the application site.[8][9] | [8][9] |
Experimental Protocols
In-Vitro Dermal Absorption: Franz Diffusion Cell Method
The Franz diffusion cell is the most common in-vitro system for assessing dermal absorption.
Objective: To measure the rate and extent of this compound permeation through an excised skin membrane.
Methodology:
-
Skin Preparation: Full-thickness or dermatomed skin from human or animal sources (e.g., porcine skin) is used. The skin is carefully prepared to ensure its integrity and mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[10][11]
-
Cell Setup: The receptor chamber is filled with a physiologically relevant receptor solution (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at a constant temperature, typically 32°C, to mimic skin surface temperature. The solution is continuously stirred to ensure a uniform concentration.[12]
-
Dosing: A known quantity of the this compound formulation is applied evenly to the surface of the skin in the donor chamber.[10]
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh receptor solution to maintain sink conditions.
-
Analysis: The concentration of this compound and its potential metabolite, salicylic acid, in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: The cumulative amount of this compound permeated per unit area is plotted against time. From this plot, key parameters like the steady-state flux (Jss), lag time (Tlag), and permeability coefficient (Kp) are calculated.
In-Vivo Dermal Absorption: Animal and Human Studies
In-vivo studies provide a comprehensive understanding of the systemic exposure to a substance after topical application.
Objective: To determine the pharmacokinetic profile of this compound following dermal application.
Methodology:
-
Subject Selection: Studies are conducted in animal models (e.g., rats, pigs) or human volunteers.[13][14] The choice of species is critical and should be justified based on skin permeability characteristics relative to humans.
-
Dosing: A defined area of the skin is demarcated, and the this compound formulation is applied uniformly. The application site may be occluded or non-occluded, depending on the intended use of the product.
-
Sample Collection: Blood samples are collected at various time points after application. Urine and feces may also be collected to assess the excretion profile. In animal studies, tissue samples from the application site and other organs can be collected at the end of the study.
-
Sample Analysis: The concentration of this compound and its metabolites in plasma, urine, and tissue homogenates is determined using a sensitive and specific analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total systemic exposure.
-
t1/2 (Half-life): The time taken for the plasma concentration to reduce by half.
-
Bioavailability: The fraction of the applied dose that reaches the systemic circulation.
-
Visualizing the Workflows
Caption: Experimental workflow for in-vitro this compound absorption using a Franz diffusion cell.
Caption: General workflow for an in-vivo study of this compound dermal absorption.
Conclusion: Selecting the Right Model
The choice between in-vitro and in-vivo models for testing this compound absorption depends on the specific research question.
-
In-vitro models are invaluable for formulation screening, mechanistic studies, and quality control. They provide a rapid and cost-effective means to compare different formulations and to understand the fundamental principles of skin permeation. However, the data may not always directly correlate with the complex biological environment of a living organism.
-
In-vivo models , while more resource-intensive, are essential for determining the systemic exposure and overall pharmacokinetic profile of a topically applied substance.[13] They provide data that is more directly relevant to human safety and efficacy assessments. The effects of metabolism, blood flow, and other physiological factors that can influence absorption are all accounted for in these models.[15]
In modern drug development, a tiered approach is often employed. Promising formulations identified through in-vitro screening are then advanced to in-vivo studies for definitive pharmacokinetic and safety evaluation. This integrated approach leverages the strengths of both models to build a comprehensive understanding of a product's performance.
References
- 1. In vitro dermal absorption of this compound, ethyl parathion, and malathion: first responder safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. Dermal absorption of camphor, menthol, and this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetic study of percutaneous absorption of salicylic acid from baths with salicylate methyl ester and salicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Percutaneous absorption of salicylates from some commercially available topical products containing this compound or salicylate salts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. permegear.com [permegear.com]
- 11. COMPARISON OF IN VITRO MODELS OF PERCUTANEOUS ABSORPTION. • Mattek - Part of Sartorius [mattek.com]
- 12. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies | Semantic Scholar [semanticscholar.org]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Animal models for percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of exercise and heat exposure on percutaneous absorption of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl Salicylate Content in Diverse Plant Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl Salicylate Levels Across Various Plants with Supporting Experimental Data.
This compound, a volatile organic compound renowned for its characteristic wintergreen scent, is a significant player in plant biochemistry, serving roles in defense signaling and as a valuable natural product. Its prevalence and concentration vary considerably across the plant kingdom. This guide provides a comparative analysis of this compound content in different plant species, supported by experimental data, to aid researchers and professionals in identifying potent natural sources and understanding its biological significance.
Quantitative Analysis of this compound Content
The concentration of this compound differs substantially among various plant species and even between different tissues within the same plant. The following table summarizes quantitative data from several studies, offering a comparative overview. For consistency, efforts have been made to standardize the units to micrograms per gram (µg/g) of plant material where possible.
| Plant Family | Species | Plant Part | This compound Content | Reference |
| Ericaceae | Gaultheria procumbens (Wintergreen) | Leaves | ~10,000 µg/g FW (as total salicylates, predominantly gaultherin) | [1] |
| Stems | Up to 199,900 µg/g DW (as salicylates, mainly gaultherin) | [2] | ||
| Fruits | Up to 121,700 µg/g DW (as salicylates, mainly gaultherin) | [2] | ||
| Betulaceae | Betula lenta (Sweet Birch) | Bark | Essential oil is >98% this compound | [3][4] |
| Polygalaceae | Various species | Roots | 14.1 - 126.9 µg/g | [5][6] |
| Polygala paniculata | In vitro plantlets | >80% of volatiles | [7][8] | |
| Polygala cyparissias | Roots | 97.8% of volatiles | [7] | |
| Solanaceae | Lycopersicon esculentum (Tomato) | Leaves (TMV-infested) | >2.0 µg/g FW | [9] |
| Rosaceae | Spiraea species | General | Known producers, specific quantitative data varies |
Note: FW denotes fresh weight and DW denotes dry weight. The data for Gaultheria procumbens is presented as total salicylates, with gaultherin (a glycoside of this compound) being the dominant compound. The values for Betula lenta and some Polygala species are expressed as a percentage of the essential oil or total volatiles, indicating a very high relative abundance.
Experimental Protocols
The quantification of this compound in plant tissues is crucial for comparative analysis. The two most common and reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for identifying and quantifying volatile compounds like this compound.
1. Sample Preparation:
-
Plant tissue (e.g., leaves, bark, roots) is flash-frozen in liquid nitrogen and ground to a fine powder. This prevents enzymatic degradation of the target compound.
-
A known mass of the powdered tissue is transferred to a vial.
2. Extraction:
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique is ideal for volatile compounds. A fiber coated with a stationary phase is exposed to the headspace above the sample in a sealed vial, often with gentle heating to promote volatilization. The analytes adsorb to the fiber.[9]
-
Solvent Extraction: The powdered tissue is extracted with a suitable organic solvent, such as methanol or a mixture of methanol and chloroform. The extract is then filtered and concentrated.
3. GC-MS Analysis:
-
Injection: For HS-SPME, the fiber is inserted into the hot injection port of the gas chromatograph, where the adsorbed analytes are desorbed. For solvent extracts, a small volume is injected.
-
Separation: The volatile compounds are separated based on their boiling points and affinity for the stationary phase in the GC column.
-
Detection and Quantification: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration of a standard, often using an internal standard for improved accuracy.[9][10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying non-volatile or less volatile compounds, and with appropriate derivatization or direct analysis, it is also effective for this compound.
1. Sample Preparation:
-
Plant material is dried and ground into a fine powder.
-
A known amount of the powder is extracted with a solvent, typically methanol or ethanol, often with the aid of sonication or heating to improve extraction efficiency.[12]
-
The extract is filtered to remove particulate matter.
2. HPLC Analysis:
-
Injection: A small volume of the filtered extract is injected into the HPLC system.
-
Separation: The sample is passed through a column (e.g., a C8 or C18 reversed-phase column) with a mobile phase (e.g., a mixture of methanol and water with a small amount of acetic acid) under high pressure. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.[12][13]
-
Detection and Quantification: A detector, commonly a Diode Array Detector (DAD) or a UV-Vis detector, measures the absorbance of the eluting compounds at a specific wavelength (around 304 nm for this compound). The concentration is determined by comparing the peak area to a calibration curve generated from standard solutions of known concentrations.[5][12][14]
Biosynthesis of this compound
This compound is synthesized in plants from salicylic acid, a key phytohormone in plant defense. This conversion is a critical step in systemic acquired resistance (SAR), a widespread plant defense mechanism. The primary enzyme responsible for this reaction is S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT).
Caption: Biosynthesis of this compound from salicylic acid.
This enzymatic reaction, catalyzed by SAMT, transfers a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of salicylic acid, producing this compound and S-adenosyl-L-homocysteine (SAH).[15][16][17][18][19] The volatility of this compound allows it to act as an airborne signal, alerting neighboring plants to potential threats.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and Biological Profile of Gaultheria procumbens L. and Wintergreen Essential Oil: From Traditional Application to Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Authentication and Market Survey of Sweet Birch (Betula lenta L.) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of this compound and other volatile compounds in leaves of Lycopersicon esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid determination of this compound, a plant-signaling compound, in tomato leaves by direct sample introduction and thermal desorption followed by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. turkjps.org [turkjps.org]
- 13. researchgate.net [researchgate.net]
- 14. aimspress.com [aimspress.com]
- 15. Functional analysis of a tomato salicylic acid methyl transferase and its role in synthesis of the flavor volatile this compound. | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Overexpression of salicylic acid methyltransferase reduces salicylic acid-mediated pathogen resistance in poplar [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Overexpression of salicylic acid methyltransferase reduces salicylic acid-mediated pathogen resistance in poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme responsible for biosynthesis of this compound and methyl benzoate, is not involved in floral scent production in snapdragon flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Salicylate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of methyl salicylate is paramount for laboratory safety and environmental protection. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper handling and disposal of this compound waste. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with relevant regulations.
This compound, also known as wintergreen oil, is a common laboratory reagent that is harmful if swallowed and poses a risk to aquatic life.[1][2] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, it is crucial to follow established waste management protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A lab coat or other protective clothing.[3]
-
Respiratory Protection: In case of insufficient ventilation or the generation of mists/vapors, a suitable respirator should be worn.[1][3]
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][4]
Operational Disposal Plan
The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[1][5][6] Do not discharge this compound into waterways, drains, or sewers.[1][7]
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be clearly labeled as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan. Leave chemicals in their original containers when possible.[1]
Step 2: Spill Management
In the event of a this compound spill:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[2][4]
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or a commercial sorbent to contain the liquid.[1][2][3][5][8]
-
Collect the Waste: Carefully shovel the absorbed material into a labeled, sealable container for hazardous waste.[1][2][4] Use non-sparking tools to avoid ignition sources.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by a soap and water solution.[9]
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container.
Step 3: Container Management
-
Empty containers that previously held this compound should be treated as hazardous waste as they may retain product residue.[5][8]
-
If containers are to be reused, they must be thoroughly decontaminated. Otherwise, they should be punctured to prevent reuse and disposed of through the hazardous waste stream.[8]
Step 4: Final Disposal
-
The ultimate disposal of this compound waste should be handled by a licensed professional waste disposal service.[2]
-
A common and recommended method for the disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Source Citation |
| Oral LD50 (rat) | 887 mg/kg | [1][10] |
| Flash Point | 96°C (204.8°F) Closed Cup | [3] |
| Autoignition Temperature | 454°C (849.2°F) | [3] |
| Aquatic Toxicity (LC50, zebra fish, 96h) | > 100 mg/l | [2][7] |
| Aquatic Toxicity (EC50, green algae, 72h) | 27 mg/l | [2][7] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. web.faa.illinois.edu [web.faa.illinois.edu]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. media.laballey.com [media.laballey.com]
- 5. jmnspecialties.com [jmnspecialties.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. syskem.de [syskem.de]
Personal protective equipment for handling Methyl salicylate
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Methyl Salicylate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.
Understanding the Hazards
This compound, also known as wintergreen oil, is a common organic ester utilized in various applications. However, it poses several health and safety risks that necessitate careful handling. Key hazards include:
-
Acute Toxicity: Harmful if swallowed and may be harmful if inhaled.[1][2][3]
-
Eye Damage: Can cause serious eye irritation or damage upon contact.[2][4]
-
Skin Sensitization: May cause an allergic skin reaction.[4][5]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety Goggles / Face Shield | Wear tightly fitting chemical safety goggles.[4] A face shield is recommended if there is a risk of splashing.[1][6] Equipment should be approved under standards such as NIOSH (US) or EN 166 (EU).[4][7] |
| Hand Protection | Chemical-Resistant Gloves | Use impermeable gloves, such as Nitrile rubber, which offer good resistance to solvents and acids.[6][8][9] Always inspect gloves for tears or punctures before use and never reuse disposable gloves.[3][8] |
| Body Protection | Laboratory Coat / Apron | Wear a standard laboratory coat. For tasks with a higher risk of splashing, an impervious apron or a chemical-resistant suit is recommended.[1][3][6] |
| Respiratory Protection | Fume Hood / Respirator | Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][7] If ventilation is insufficient or during a large spill, use a NIOSH-approved respirator with an organic vapor cartridge.[1][4][7] |
Caption: PPE selection logic for handling this compound.
Operational Plan: Handling Procedures
A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to post-handling.
Caption: Standard operating procedure for handling this compound.
Step-by-Step Guidance:
-
Preparation:
-
Handling:
-
Storage:
Emergency and Disposal Plans
First Aid Measures
Immediate action is vital in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][11] Seek immediate medical attention.[1][11] |
| Skin Contact | Remove contaminated clothing. Wash affected area thoroughly with soap and plenty of water.[1][3][11] Seek medical attention if irritation or other symptoms develop.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[1][7][11] Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth thoroughly with water.[1][2][11] Do NOT induce vomiting.[1][11] Call a poison control center or doctor immediately for treatment advice.[2][11] |
Spill Response Plan
-
Evacuate & Ventilate: Alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated and remove all sources of ignition.[7][13]
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[1][3][7]
-
Contain & Absorb: Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[1][7][11]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[1][7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[13]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (including gloves, absorbent materials, and empty containers) in a designated, properly labeled, and sealed hazardous waste container.[1][6]
-
Disposal Method: Waste must be disposed of through a licensed professional waste disposal service, often via chemical incineration.[3]
-
Regulations: Adhere strictly to all federal, state, and local environmental regulations for hazardous waste disposal.[1][2][6] Do not pour this compound down the drain or into waterways.[1][3]
Chemical and Physical Properties
Understanding the properties of this compound is key to its safe handling and storage.
| Property | Value |
| Appearance | Colorless to yellowish or reddish oily liquid[1] |
| Odor | Characteristic odor of wintergreen[2] |
| Molecular Weight | 152.15 g/mol [1] |
| Melting Point | -8 to -7 °C[1][10] |
| Boiling Point | 220 - 224 °C[1][10] |
| Flash Point | 96 °C (closed cup)[1][2][10] |
| Autoignition Temperature | 450 °C[1][10] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether[2][10] |
| Vapor Density | 5.3 (Air = 1)[10] |
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. web.faa.illinois.edu [web.faa.illinois.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merck.com [merck.com]
- 6. jmnspecialties.com [jmnspecialties.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. media.laballey.com [media.laballey.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
